molecular formula C9H20O B12280008 1-Propoxyhexane CAS No. 53685-78-2

1-Propoxyhexane

Cat. No.: B12280008
CAS No.: 53685-78-2
M. Wt: 144.25 g/mol
InChI Key: JLQBXJSLMWXEFL-UHFFFAOYSA-N
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Description

1-Propoxyhexane is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

53685-78-2

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

1-propoxyhexane

InChI

InChI=1S/C9H20O/c1-3-5-6-7-9-10-8-4-2/h3-9H2,1-2H3

InChI Key

JLQBXJSLMWXEFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propoxyhexane, also known as hexyl propyl ether, is an organic compound belonging to the ether class.[1] It is characterized by an oxygen atom connected to a propyl group and a hexyl group.[1] This colorless liquid is noted for its solvent properties and chemical stability, making it a compound of interest in various industrial and research applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, supported by detailed experimental protocols for their determination.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values are essential for its handling, application in synthesis, and for safety considerations.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₂₀O[1][2][3][4]
Molecular Weight 144.25 g/mol [1][2][5]
Appearance Colorless liquid[1]
CAS Number 53685-78-2[1][3]
Density 0.786 g/cm³[3][6]
Boiling Point 165.4 °C at 760 mmHg[3]
Melting Point -68.3 °C (estimate)[2]
Flash Point 44.6 °C[3]
Refractive Index 1.41[3]
Vapor Pressure 2.47 mmHg at 25 °C[3][7]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueNotes
Solubility in Water Ethers with increasing alkyl chain length, like this compound, have rapidly decreasing solubility in water.[8] While smaller ethers are moderately soluble due to hydrogen bonding with water, the large hydrophobic alkyl groups of this compound make it sparingly soluble.[8][9]Ethers can act as hydrogen bond acceptors with water molecules.[8][10]
Solubility in Organic Solvents Appreciably soluble in common organic solvents such as alcohols, benzene, and acetone.[9][11]Ethers are generally miscible with many organic solvents.[11]
LogP (Octanol/Water Partition Coefficient) 2.99330This value indicates a preference for the octanol (B41247) phase, consistent with its low water solubility.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical physical constant for the identification and purity assessment of a liquid.[12]

Methodology: Distillation Method

This method is suitable for determining the boiling point of a sufficient quantity of the liquid.[13]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Assemble the distillation apparatus.

    • Place a sample of this compound in the distillation flask along with boiling chips to ensure smooth boiling.

    • Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This stable temperature is the boiling point.[13]

    • Record the atmospheric pressure, as boiling point is pressure-dependent.[12]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.[14]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating oil (mineral oil), and a heat source.[14]

  • Procedure:

    • Fill the small test tube to about half-full with this compound.[14]

    • Place the capillary tube into the test tube with the open end down.

    • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[14]

    • Insert the assembly into the Thiele tube containing heating oil, making sure the sample is immersed.[14]

    • Heat the side arm of the Thiele tube gently.[14]

    • Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and approaches its boiling point.[14]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[15]

Methodology: Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[16][17]

  • Apparatus: Graduated cylinder, electronic balance.

  • Procedure:

    • Weigh a clean, dry graduated cylinder and record its mass (m₁).

    • Add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus. Record the volume (V).

    • Weigh the graduated cylinder with the liquid and record the new mass (m₂).

    • Calculate the mass of the liquid (m) by subtracting the mass of the empty cylinder: m = m₂ - m₁.

    • Calculate the density (ρ) using the formula: ρ = m / V.[16]

    • For improved accuracy, repeat the measurement several times and calculate the average.[16]

Determination of Solubility

Methodology: Qualitative Solubility in Water

This simple test determines the miscibility of this compound with water.

  • Apparatus: Test tube, droppers.

  • Procedure:

    • Add approximately 1 mL of deionized water to a clean test tube.

    • Add this compound drop by drop, shaking the test tube after each addition.

    • Observe whether the this compound dissolves to form a homogeneous solution or if it forms a separate layer.

    • Given the nature of ethers with long alkyl chains, it is expected that this compound will be immiscible with water, forming a distinct layer.[8][9] Ethers are generally less dense than water and will likely form the upper layer.[18]

Safety and Handling

This compound is a flammable liquid and vapor.[19] It can also cause serious eye irritation.[19]

  • Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces.[19][20]

    • Use in a well-ventilated area.[20]

    • Wear protective gloves, eye protection, and face protection.[19]

    • Ground and bond container and receiving equipment to prevent static discharge.[19]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20]

    • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water.[19]

    • If inhaled: Move person to fresh air.[20]

    • If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[19]

It is also important to be aware that ethers can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[9] Therefore, they should be stored in tightly sealed containers in a cool, dark place.[9][20]

Logical Relationships and Workflows

While this compound is a relatively simple ether not typically involved in complex biological signaling pathways, its utility in a research or drug development setting can be visualized through logical workflows.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain Sample of This compound B Review Existing Literature and Safety Data (SDS) A->B C Determine Boiling Point B->C D Measure Density B->D E Assess Solubility (Water & Organic Solvents) B->E F Measure Refractive Index B->F G Compare Experimental Data with Literature Values C->G D->G E->G F->G H Compile Technical Report/ Whitepaper G->H

Caption: Workflow for the characterization of this compound.

References

Synthesis of 1-Propoxyhexane via Williamson Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-propoxyhexane through the Williamson ether synthesis. It covers the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The Williamson ether synthesis is a fundamental and versatile method for the preparation of symmetrical and unsymmetrical ethers. Developed in the 1850s, it remains a cornerstone of organic synthesis due to its reliability and broad applicability. The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an alkyl halide.[1][2]

This guide focuses on the synthesis of this compound, an ether with applications as a solvent and as an intermediate in the synthesis of more complex organic molecules.[3] Two primary synthetic routes are considered:

  • Route A: The reaction of sodium propoxide with 1-bromohexane (B126081).

  • Route B: The reaction of sodium hexoxide with 1-bromopropane.

Both pathways are viable as they involve the reaction of a primary alkyl halide with an alkoxide, which favors the desired S\textsubscript{N}2 pathway over the competing E2 elimination reaction.[2][4] This guide will primarily detail the protocol for Route A.

Quantitative Data

The physical and chemical properties of the reactants and the final product are crucial for experimental design, purification, and characterization.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
1-Propanol (B7761284)C₃H₈O60.1097-1270.804 (at 25°C)1.384
1-BromohexaneC₆H₁₃Br165.07154-158-851.176 (at 25°C)1.448
This compoundC₉H₂₀O144.25162.9 (estimate)-68.3 (estimate)0.7892 (estimate)1.4006 (estimate)

Experimental Protocol: Synthesis of this compound (Route A)

This protocol details the synthesis of this compound from 1-propanol and 1-bromohexane.

Materials and Reagents
  • 1-Propanol (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromohexane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure

Step 1: Formation of Sodium Propoxide

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-propanol (1.0 eq).

  • Dissolve the 1-propanol in anhydrous THF (approximately 5-10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium propoxide.

Step 2: Williamson Ether Synthesis

  • Cool the freshly prepared sodium propoxide solution back to 0 °C in an ice bath.

  • Add 1-bromohexane (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 50-70°C).

  • Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel.

  • Add diethyl ether to extract the product. Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude this compound.

  • Purify the crude product by fractional distillation to yield pure this compound.[5]

Visualizations

Reaction Mechanism

The Williamson ether synthesis proceeds via a classic S\textsubscript{N}2 mechanism. The first step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide in a single, concerted step, leading to the formation of the ether and a salt byproduct.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Propanol CH₃CH₂CH₂OH (1-Propanol) Propoxide CH₃CH₂CH₂O⁻Na⁺ (Sodium Propoxide) Propanol->Propoxide + NaH NaH NaH (Sodium Hydride) H2 H₂ (gas) Propoxide_reac CH₃CH₂CH₂O⁻Na⁺ TransitionState [HO⋯C⋯Br]⁻ Transition State Propoxide_reac->TransitionState + 1-Bromohexane Bromohexane CH₃(CH₂)₅Br (1-Bromohexane) Propoxyhexane CH₃(CH₂)₅OCH₂CH₂CH₃ (this compound) TransitionState->Propoxyhexane NaBr NaBr (Sodium Bromide) TransitionState->NaBr + Na⁺

Williamson Ether Synthesis Mechanism for this compound.
Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow start Start alkoxide_formation Alkoxide Formation: 1-Propanol + NaH in THF start->alkoxide_formation williamson_synthesis Williamson Synthesis: Add 1-Bromohexane, Reflux alkoxide_formation->williamson_synthesis quench Reaction Quench: Add sat. aq. NH₄Cl williamson_synthesis->quench extraction Extraction: with Diethyl Ether quench->extraction wash Wash: Water and Brine extraction->wash dry Drying: over MgSO₄ or Na₂SO₄ wash->dry filtration Filtration dry->filtration concentration Solvent Removal: Rotary Evaporation filtration->concentration purification Purification: Fractional Distillation concentration->purification product Pure this compound purification->product

Experimental Workflow for the Synthesis of this compound.

References

Spectroscopic Profile of 1-Propoxyhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-propoxyhexane (C₉H₂₀O), a common ether used in various chemical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.38Triplet2H-O-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃
~3.31Triplet2H-O-CH₂ -CH₂-CH₃
~1.57Quintet2H-O-CH₂-CH₂ -CH₃
~1.52Quintet2H-O-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃
~1.32Sextet2H-O-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃
~1.29Sextet2H-O-CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃
~0.91Triplet3H-O-CH₂-CH₂-CH₃
~0.89Triplet3H-O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~72.9-O-CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃
~71.0-O-CH₂ -CH₂-CH₃
~31.8-O-CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃
~29.8-O-CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃
~25.9-O-CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃
~23.1-O-CH₂-CH₂ -CH₃
~22.6-O-CH₂-CH₂-CH₂-CH₂-CH₂ -CH₃
~14.1-O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃
~10.6-O-CH₂-CH₂-CH₃

Note: Predicted data is based on computational models and may vary slightly from experimental values.

Table 3: Infrared (IR) Spectroscopy Peak Assignments
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch (alkane)
1465Medium-CH₂- bend (alkane)
1375Medium-CH₃ bend (alkane)
~1100StrongC-O-C stretch (ether)
Table 4: Mass Spectrometry Data
m/zRelative IntensityPossible Fragment
43High[CH₃CH₂CH₂]⁺
41High[CH₂=CH-CH₂]⁺
85Medium[CH₃(CH₂)₄CH₂]⁺
144Low[M]⁺ (Molecular Ion)

Note: Fragmentation data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, standard pulse sequences are used to obtain the spectrum, with attention to resolution to accurately determine coupling constants. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum is typically recorded "neat," meaning without a solvent. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to ensure that atmospheric and instrumental absorptions are removed.

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated this compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (e.g., this compound) NMR_Exp NMR Spectroscopy Sample->NMR_Exp IR_Exp IR Spectroscopy Sample->IR_Exp MS_Exp Mass Spectrometry Sample->MS_Exp NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Exp->NMR_Data IR_Data IR Data (Absorption Peaks) IR_Exp->IR_Data MS_Data MS Data (m/z, Fragmentation Pattern) MS_Exp->MS_Data Analysis Data Analysis and Structure Elucidation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Report Technical Report Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propoxyhexane, a member of the ether family of organic compounds. The document details its chemical identity, including its IUPAC name and various synonyms, and presents a summary of its key physicochemical properties in a tabular format for straightforward comparison. A detailed experimental protocol for the synthesis of this compound via the Williamson ether synthesis is provided, catering to the needs of laboratory research and development. Furthermore, a logical workflow for this synthesis is visually represented using a Graphviz diagram. While specific biological signaling pathways involving this compound are not extensively documented in current literature, this guide touches upon the general biological activities observed in related alkyl ether compounds, providing a foundation for future research in drug development and other scientific applications.

Chemical Identification and Synonyms

The compound with the chemical formula C₉H₂₀O is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] In scientific and commercial literature, it is also known by several synonyms.

Synonyms:

  • Hexyl propyl ether[1][2]

  • n-Hexyl propyl ether[1][2][3]

  • Hexane, 1-propoxy-[1][2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its application in research and industry, particularly in its use as a solvent.

PropertyValue
CAS Number 53685-78-2[1][2]
Molecular Formula C₉H₂₀O[1][2]
Molecular Weight 144.25 g/mol [2]
Density 0.786 g/cm³[2]
Boiling Point 165.4 °C at 760 mmHg[2]
Melting Point -68.3 °C (estimate)[4][5]
Refractive Index 1.41[2]
Flash Point 44.6 °C[2]
Vapor Pressure 2.47 mmHg at 25 °C[2]

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers.[6] This reaction proceeds through an Sₙ2 mechanism, involving a nucleophilic attack of an alkoxide ion on a primary alkyl halide. For the synthesis of this compound, the two possible combinations of reactants are sodium hexoxide with a propyl halide or sodium propoxide with a hexyl halide. The following protocol details the synthesis from sodium propoxide and 1-bromohexane (B126081).

Experimental Protocol

Materials and Reagents:

  • 1-Propanol (B7761284) (anhydrous)

  • Sodium metal (Na)

  • 1-Bromohexane

  • Diethyl ether (anhydrous)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard organic synthesis glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Propoxide: Under an inert atmosphere, add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the stirring 1-propanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, indicating the formation of sodium propoxide.

  • Williamson Ether Synthesis: Heat the sodium propoxide solution to a gentle reflux (approximately 60-70 °C). Add 1-bromohexane (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes. Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction proceeds to completion. The formation of a white precipitate (sodium bromide) will be observed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and shake vigorously, allowing the layers to separate.

    • Collect the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine all organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether and any excess 1-propanol using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation to yield a colorless liquid.

Synthesis Workflow

Williamson_Ether_Synthesis Reactants 1-Propanol & Sodium Metal Alkoxide Sodium Propoxide (in situ) Reactants->Alkoxide Deprotonation ReactionMixture Reaction Mixture (Reflux) Alkoxide->ReactionMixture AlkylHalide 1-Bromohexane AlkylHalide->ReactionMixture Nucleophilic Attack (SN2) Workup Aqueous Workup & Extraction ReactionMixture->Workup Cooling & Quenching Purification Drying & Solvent Removal Workup->Purification Product Pure this compound Purification->Product Distillation

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

While specific, in-depth studies on the biological activity of this compound are limited, research on related alkyl ethers suggests potential for antimicrobial and cytotoxic properties. Some studies have shown that certain cyclic imido alkyl ethers exhibit potent activity against various tumor cell lines, with a mechanism of action that may involve the inhibition of DNA synthesis. Furthermore, the cytotoxic activity of other alkyl ether derivatives has been investigated against cancer cells, with some compounds showing selective cytotoxicity. It is important to note that these are general findings for the broader class of alkyl ethers, and dedicated research is required to determine the specific biological profile of this compound.

Industrially, this compound is utilized as a solvent in organic synthesis and analytical chemistry. Its properties also make it suitable for use in the formulation of coatings, adhesives, and cleaning agents.

Conclusion

This compound is a well-characterized ether with established physicochemical properties. Its synthesis is readily achievable in a laboratory setting via the Williamson ether synthesis, a reliable and well-understood reaction. While its industrial applications as a solvent are recognized, the exploration of its specific biological activities remains an area with potential for future research. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals engaged in chemical research and development.

References

An In-depth Technical Guide to 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53685-78-2

This technical guide provides a comprehensive overview of 1-propoxyhexane, also known as hexyl propyl ether, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and a summary of its known applications and potential biological relevance.

Chemical and Physical Properties

This compound is a colorless liquid and a member of the ether class of organic compounds, characterized by an oxygen atom connected to a propyl and a hexyl group.[1] Its primary use in industrial and research settings is as a solvent due to its chemical stability and ability to dissolve a variety of compounds.[1]

Identifiers and General Properties
PropertyValueSource
CAS Number 53685-78-2[2][3][4][5]
Molecular Formula C₉H₂₀O[2][3][4][5]
Molecular Weight 144.25 g/mol [2][3][4]
IUPAC Name This compound[3]
Synonyms Hexyl propyl ether, n-Hexyl propyl ether[3][4][5]
InChI Key JLQBXJSLMWXEFL-UHFFFAOYSA-N[2][3][4]
Canonical SMILES CCCCCCOCCC[3]
Physical Properties
PropertyValueSource
Density 0.786 g/cm³[3][5]
Boiling Point 165.4 °C at 760 mmHg[3][5][6]
Melting Point -68.3 °C (estimate)[7]
Flash Point 44.6 °C[3][5][6]
Vapor Pressure 2.47 mmHg at 25 °C[3][5][6]
Refractive Index 1.41[3][5]
LogP 2.99330

Synthesis of this compound

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[8][9]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ethers.[10][11] It involves the formation of sodium hexoxide from 1-hexanol (B41254), followed by its reaction with a propyl halide.

Materials and Reagents:

  • 1-Hexanol (anhydrous)

  • Sodium metal (Na) or Sodium hydride (NaH)

  • 1-Bromopropane (B46711) (or other suitable propyl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1-hexanol to a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Add an anhydrous solvent such as THF.

    • Carefully add stoichiometric equivalents of sodium metal (cut into small pieces) or sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at room temperature until all the sodium has reacted or hydrogen gas evolution ceases.

  • Williamson Synthesis:

    • Heat the resulting sodium hexoxide solution to a gentle reflux.

    • Add 1-bromopropane dropwise from the dropping funnel over a period of 30 minutes.

    • Continue to reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding deionized water to dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis Workflow for the Williamson Ether Synthesis of this compound cluster_alkoxide Alkoxide Formation cluster_synthesis Ether Synthesis (Sₙ2 Reaction) cluster_workup Workup and Isolation cluster_purification Purification A 1-Hexanol + Na/NaH in THF B Stir under Inert Atmosphere A->B C Sodium Hexoxide Solution B->C D Add 1-Bromopropane Dropwise C->D Nucleophile E Reflux for 2-4 hours D->E F Crude Product Mixture E->F G Quench with Water F->G H Solvent Extraction (Ether) G->H I Wash with Water and Brine H->I J Dry over Na₂SO₄/MgSO₄ I->J K Solvent Evaporation J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits chemical reactivity typical of an ether. The ether linkage is generally stable but can undergo cleavage under harsh conditions. The alkyl chains can undergo reactions characteristic of alkanes.

  • Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize this compound, potentially leading to the formation of aldehydes or carboxylic acids.[1]

  • Reduction : Reduction of ethers is less common but can be achieved under specific conditions to yield alcohols.[1]

  • Substitution : Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.[1]

General Chemical Reactions Diagram

Chemical_Reactions General Chemical Reactions of this compound cluster_reactions Reaction Types cluster_products Potential Products This compound This compound Oxidation Oxidation This compound->Oxidation Strong Oxidizing Agents (e.g., KMnO₄) Reduction Reduction This compound->Reduction Specific Reducing Conditions Substitution Substitution This compound->Substitution Strong Nucleophiles Aldehydes Aldehydes Oxidation->Aldehydes Carboxylic Acids Carboxylic Acids Oxidation->Carboxylic Acids Alcohols Alcohols Reduction->Alcohols Substituted Products Substituted Products Substitution->Substituted Products

Caption: General chemical reactions of this compound.

Applications and Biological Relevance

Industrial and Research Applications

The primary application of this compound is as a solvent in various contexts:

  • Organic Synthesis : It serves as a reaction medium due to its ability to dissolve a wide range of nonpolar compounds.[1]

  • Extraction and Purification : Its solvent properties are utilized in the extraction and purification of biological molecules.[1]

  • Industrial Formulations : It is used in the formulation of coatings, adhesives, and cleaning agents.[1]

Biological Activity and Toxicology

There is limited specific toxicological and metabolic data available for this compound. Its mechanism of action in biological systems, when used as a solvent, is primarily through non-covalent interactions such as van der Waals forces and dipole-dipole interactions.[1]

While data on this compound is scarce, the broader class of alkyl ethers, particularly alkylglycerol ethers, has been studied for biological activity. These related compounds are known to be precursors for biologically active molecules like plasmalogens and the platelet-activating factor (PAF).[2] They have also been implicated in the regulation of adipogenesis through the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] It is important to note that these activities are associated with structurally different alkyl ethers and may not be directly applicable to this compound.

Conceptual Biological Roles of Related Alkyl Ethers

Biological_Roles Conceptual Biological Roles of Related Alkyl Ethers cluster_precursors As Precursors cluster_regulation Regulatory Roles cluster_functions Cellular Functions Alkyl Glycerol Ethers Alkyl Glycerol Ethers Plasmalogens Plasmalogens Alkyl Glycerol Ethers->Plasmalogens PAF Platelet-Activating Factor (PAF) Alkyl Glycerol Ethers->PAF PPARg PPAR-γ Signaling Alkyl Glycerol Ethers->PPARg Membrane Cell Membrane Components Plasmalogens->Membrane Signaling Signal Transduction PAF->Signaling Adipogenesis Adipogenesis PPARg->Adipogenesis

Caption: Conceptual biological roles of related alkyl ethers.

Conclusion

This compound is a simple acyclic ether with well-defined physical and chemical properties. Its synthesis is straightforward via the Williamson ether synthesis. While it is widely used as a solvent, there is a notable lack of in-depth research into its specific metabolism, toxicology, and potential biological activities. Future research could focus on these areas to provide a more complete profile of this compound, particularly for professionals in drug development and life sciences who may encounter it as a solvent or a synthetic intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of 1-propoxyhexane, specifically its boiling point and density. The information herein is compiled for use by professionals in research and development, with a focus on presenting clear, actionable data and methodologies.

Physicochemical Data of this compound

This compound, also known as hexyl propyl ether, is an organic compound with the chemical formula C₉H₂₀O. Its physical properties are critical for its handling, application, and purification in a laboratory or industrial setting. The experimentally determined and estimated values for its boiling point and density are summarized below.

PropertyValueConditionsSource
Boiling Point 165.4 °Cat 760 mmHg[1][2]
162.9 °C(estimate)[3]
Density 0.786 g/cm³Not Specified[1]
0.7892 g/cm³(estimate)[3]

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standard laboratory protocols for measuring these properties for a liquid organic compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[1] Common methods for its determination include the Thiele tube method and distillation.[1][4]

Thiele Tube Method (Micro Method)

This method is advantageous when only a small amount of the sample is available.[4]

  • Apparatus:

    • Thiele tube

    • Thermometer

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Heat source (e.g., Bunsen burner or heating mantle)

    • Mineral oil or other suitable heating fluid

  • Procedure:

    • A few milliliters of this compound are placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

    • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Distillation Method

This method is suitable when a larger volume of the liquid is available and also serves as a purification step.[4]

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer

    • Heating mantle or sand bath

    • Boiling chips or a magnetic stirrer

  • Procedure:

    • At least 5 mL of this compound is placed in the distillation flask along with a few boiling chips.[1][4]

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensation occurs in the condenser. This stable temperature is the boiling point.[4]

    • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[1][2]

Density is defined as the mass of a substance per unit of volume.[5] For liquids, this can be determined using several methods.

Pycnometer or Volumetric Flask Method

This gravimetric method provides high accuracy.

  • Apparatus:

    • Pycnometer or a calibrated volumetric flask

    • Analytical balance

  • Procedure:

    • The mass of a clean, dry pycnometer or volumetric flask is accurately measured (m₁).

    • The container is filled with distilled water to the calibration mark, and its mass is measured (m₂). The temperature of the water should be recorded to use the known density of water at that temperature.

    • The container is emptied, dried thoroughly, and then filled with this compound to the calibration mark. Its mass is then measured (m₃).

    • The density of this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water

Hydrometer Method

A hydrometer is a direct-reading instrument for liquid density.[6][7]

  • Apparatus:

    • Hydrometer

    • Graduated cylinder large enough to float the hydrometer

  • Procedure:

    • The graduated cylinder is filled with a sufficient amount of this compound to allow the hydrometer to float freely without touching the sides or bottom.

    • The hydrometer is gently lowered into the liquid.

    • The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_sample Liquid Sample bp_method Select Method bp_sample->bp_method thiele Thiele Tube Method bp_method->thiele Micro Scale distillation Distillation Method bp_method->distillation Macro Scale bp_measurement Measure Temperature at Boiling thiele->bp_measurement distillation->bp_measurement bp_result Boiling Point (°C) bp_measurement->bp_result d_sample Liquid Sample d_method Select Method d_sample->d_method pycnometer Pycnometer Method d_method->pycnometer High Accuracy hydrometer Hydrometer Method d_method->hydrometer Direct & Fast mass_vol Measure Mass & Volume pycnometer->mass_vol direct_read Direct Reading hydrometer->direct_read d_calculation Calculate Density (Mass/Volume) mass_vol->d_calculation d_result Density (g/cm³) direct_read->d_result d_calculation->d_result

Caption: Workflow for determining the boiling point and density of a liquid.

References

An In-depth Technical Guide to the Solubility and Polarity of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and polarity of 1-propoxyhexane (also known as hexyl propyl ether), a key diether solvent. Understanding these fundamental properties is crucial for its application in organic synthesis, formulation development, and as a medium for chemical reactions. This document compiles available data, outlines detailed experimental protocols for characterization, and presents a visual representation of the interplay between its polarity and solubility.

Core Properties of this compound

This compound is a colorless liquid with the chemical formula C₉H₂₀O. Its structure, consisting of a propyl group and a hexyl group linked by an ether oxygen, dictates its physicochemical behavior.[1][2] The ether functional group introduces a slight polarity, while the long alkyl chains contribute to its nonpolar character, significantly influencing its solubility profile.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉H₂₀O[2]
Molecular Weight 144.25 g/mol [2]
Boiling Point 162.9°C (estimate)[3]
Density 0.786 - 0.7892 g/cm³ (estimate)[3][4]
Flash Point 44.6°C[4]
Predicted LogP 3.4[2]
Predicted Water Solubility Low (inferred from LogP)Inferred from[2][5]
Miscibility with Organics High with nonpolar solventsGeneral ether properties

Polarity of this compound

The polarity of a solvent is a critical factor in its ability to dissolve various compounds and influence reaction pathways. Ethers are generally considered to be weakly polar aprotic solvents.[1] The electronegative oxygen atom in this compound creates a dipole moment, rendering the molecule polar. However, the surrounding nonpolar alkyl chains diminish the overall polarity.

Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. Due to its predominantly nonpolar character, it is expected to be readily miscible with other nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents like water is anticipated to be low. The predicted LogP value of 3.4, which indicates a higher affinity for a lipophilic environment over an aqueous one, supports the expectation of low water solubility.[2][5]

Experimental Protocols

For researchers seeking to determine the precise solubility and polarity of this compound, the following detailed experimental methodologies are recommended.

I. Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[8][9][10]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a glass flask).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used for this purpose.[8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed for a sufficient time (e.g., 24 hours) to ensure complete phase separation.

    • Alternatively, the two phases can be separated more rapidly by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase, ensuring no droplets of the undissolved this compound are included.

    • Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

II. Determination of Miscibility with Organic Solvents

This protocol provides a qualitative and semi-quantitative assessment of the miscibility of this compound with various organic solvents.[11]

Methodology:

  • Visual Miscibility Test:

    • In a series of clear glass test tubes, add a known volume (e.g., 2 mL) of this compound.

    • To each test tube, add an equal volume of a different organic solvent (e.g., ethanol, methanol, acetone, diethyl ether, hexane).

    • Stopper and vigorously shake each test tube for approximately 30 seconds.

    • Allow the mixtures to stand and observe. The formation of a single, clear phase indicates miscibility. The presence of two distinct layers or turbidity indicates immiscibility or partial miscibility.[11]

  • Titration to Cloud Point (for partial miscibility):

    • If two liquids are partially miscible, the extent of miscibility can be quantified.

    • Start with a known volume of one liquid and slowly titrate the second liquid while stirring continuously.

    • The point at which the solution becomes turbid (the cloud point) indicates the saturation point. The volume of the titrant added can be used to calculate the solubility at that temperature.

Logical Relationship Visualization

The following diagram illustrates the relationship between the molecular structure of this compound, its resulting polarity, and its solubility behavior in different types of solvents.

G cluster_structure Molecular Structure of this compound cluster_properties Physicochemical Properties cluster_solubility Solubility Behavior structure CH3(CH2)2-O-(CH2)5CH3 polarity Polarity Weakly Polar Aprotic Due to C-O-C bond structure->polarity nonpolar_char Nonpolar Character Dominant due to long alkyl chains structure->nonpolar_char polar_solvents Polar Solvents (e.g., Water) Low Solubility polarity->polar_solvents Repulsion weakly_polar_solvents Weakly Polar Solvents (e.g., Diethyl Ether) High Miscibility polarity->weakly_polar_solvents Favorable Interaction nonpolar_char->polar_solvents 'Unlike' Interaction nonpolar_solvents Nonpolar Solvents (e.g., Hexane) High Miscibility nonpolar_char->nonpolar_solvents 'Like Dissolves Like' nonpolar_char->weakly_polar_solvents Favorable Interaction

Solubility and Polarity of this compound.

References

In-Depth Technical Guide to the Health and Safety of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1-Propoxyhexane (CAS No. 53685-78-2). The information herein is intended to support risk assessment and ensure safe handling in a laboratory or industrial setting. Due to the limited availability of data specific to this compound, information from structurally similar aliphatic ethers has been included to provide a more complete, albeit extrapolated, safety profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and use. The properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₂₀O[1][2]
Molar Mass 144.25 g/mol [1][2]
Appearance Colorless liquid (presumed)General ether properties
Density 0.7892 g/cm³ (estimate)[1]
Melting Point -68.3 °C (estimate)[1]
Boiling Point 162.9 °C (estimate)[1]
Flash Point No data available
Solubility Insoluble in water (presumed)General ether properties
Vapor Pressure No data available
Refractive Index 1.4006 (estimate)[1]

Toxicological Data

General toxicological information for aliphatic ethers suggests the following:

EndpointObservationReference(s)
Acute Toxicity (Oral) No data available for this compound. Generally low for aliphatic ethers.
Acute Toxicity (Dermal) No data available for this compound. Generally low for aliphatic ethers.
Acute Toxicity (Inhalation) No data available for this compound. High concentrations of ether vapors can cause narcosis, dizziness, and drowsiness.[3]
Skin Corrosion/Irritation Prolonged or repeated contact may cause skin irritation and dermatitis due to defatting action.[3]
Serious Eye Damage/Irritation May cause eye irritation.
Respiratory or Skin Sensitization No data available to suggest sensitization potential.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation and central nervous system depression.[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available from the sources reviewed. However, based on the properties of similar aliphatic ethers, a tentative classification can be inferred. The most significant hazard associated with ethers is their flammability.[3]

Tentative GHS Classification:

Hazard ClassHazard Category
Flammable LiquidsCategory 3 or 4 (dependent on flash point)

Signal Word: Warning or Danger (dependent on final classification)

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • May include statements related to irritation or CNS effects if data becomes available.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use non-sparking tools.

  • P243: Take action to prevent static discharges.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for such evaluations. Below are generalized methodologies that would be applicable.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

  • Animal Model: Typically, female rats are used.

  • Dosage: A starting dose of a substance is administered to a single animal. The outcome determines the next dose (higher or lower).

  • Administration: The substance is administered by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The test allows for the identification of a dose causing evident toxicity but not mortality, and can be used to estimate the LD50.

In Vitro Cytotoxicity Assay (General Protocol)

  • Cell Line: A relevant cell line (e.g., HepG2 for hepatotoxicity) is cultured.

  • Treatment: Cells are exposed to a range of concentrations of the test substance.

  • Assay: Cell viability is assessed using a method such as the MTT or resazurin (B115843) assay.

  • Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Metabolism and Potential Signaling Pathways

The metabolism of aliphatic ethers is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver.[4] The expected metabolic pathway for this compound would involve O-dealkylation.

Proposed Metabolic Pathway of this compound

This compound This compound Hexanal Hexanal This compound->Hexanal CYP450 O-dealkylation Propanol Propanol This compound->Propanol CYP450 O-dealkylation Hexanoic_Acid Hexanoic Acid Hexanal->Hexanoic_Acid Aldehyde Dehydrogenase Propionaldehyde Propionaldehyde Propanol->Propionaldehyde Alcohol Dehydrogenase Propanoic_Acid Propanoic Acid Propionaldehyde->Propanoic_Acid Aldehyde Dehydrogenase

Caption: Proposed metabolic pathway of this compound.

The toxic effects of ethers are often linked to their metabolites or their physical interaction with cellular membranes. High concentrations of lipophilic compounds like ethers can disrupt membrane fluidity, potentially affecting the function of membrane-bound proteins and ion channels, leading to CNS depression.

Logical Workflow for Assessing Ether Toxicity

cluster_0 Hazard Identification cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment cluster_3 Risk Characterization Physicochemical_Properties Physicochemical Properties In_Silico_Prediction In Silico Toxicity Prediction Physicochemical_Properties->In_Silico_Prediction Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Silico_Prediction->Cytotoxicity_Assay Metabolism_Studies Metabolism Studies (e.g., Liver Microsomes) Cytotoxicity_Assay->Metabolism_Studies Acute_Toxicity Acute Toxicity Studies (e.g., OECD 420) Metabolism_Studies->Acute_Toxicity Repeated_Dose_Toxicity Repeated Dose Toxicity Studies Acute_Toxicity->Repeated_Dose_Toxicity Dose_Response_Assessment Dose-Response Assessment Repeated_Dose_Toxicity->Dose_Response_Assessment Exposure_Assessment Exposure Assessment Risk_Management Risk Management & Safe Handling Exposure_Assessment->Risk_Management Dose_Response_Assessment->Risk_Management

Caption: A logical workflow for the toxicological assessment of an ether.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Take precautionary measures against static discharge.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Store away from oxidizing agents.

  • Ethers are prone to forming explosive peroxides upon exposure to air and light.[3] Containers should be dated upon receipt and opening, and tested for peroxides periodically, especially before distillation.

Emergency Measures

First Aid:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire Fighting:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Water may be ineffective but can be used to cool fire-exposed containers.

  • Vapors are heavier than air and may travel to a source of ignition and flash back.

Spills:

  • Eliminate all ignition sources.

  • Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Use non-sparking tools.

  • Ventilate the area.

Conclusion

While specific toxicological and safety data for this compound are limited, a conservative approach to handling based on the known hazards of aliphatic ethers is essential. The primary concerns are its flammability and the potential for peroxide formation. In the absence of specific data, it should be treated as a potentially irritating substance with possible CNS depressant effects at high concentrations. Further research is needed to fully characterize the health and safety profile of this compound. All laboratory and industrial activities involving this chemical should be conducted with appropriate engineering controls, personal protective equipment, and emergency preparedness.

References

Methodological & Application

Application Notes and Protocols for 1-Propoxyhexane as a Solvent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical for the successful formation and reaction of the Grignard reagent (RMgX). Ethereal solvents are typically employed due to their ability to solvate and stabilize the organomagnesium species. While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents, their low boiling points can be a limitation for reactions requiring higher temperatures, for instance, with unreactive halides.

1-Propoxyhexane, a high-boiling point ether, presents a viable alternative in such cases. Its physical properties suggest it can serve as an effective medium for Grignard reactions that necessitate elevated temperatures for initiation or completion. These application notes provide a comprehensive overview of the potential use of this compound as a solvent in Grignard reactions, including its properties, a generalized experimental protocol, and safety considerations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below, with a comparison to standard Grignard solvents.[1][2][3][4][5][6]

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)
Molecular Formula C₉H₂₀O[1][2]C₄H₁₀OC₄H₈O
Molecular Weight 144.25 g/mol [1][2]74.12 g/mol 72.11 g/mol
Boiling Point ~163-165 °C[3][4][5]34.6 °C66 °C
Melting Point ~ -68.3 °C (estimate)[3][6]-116.3 °C-108.4 °C
Density ~0.786-0.789 g/cm³[3][4][5]0.713 g/cm³0.889 g/cm³
Flash Point ~44.6 °C[4][5]-45 °C-14 °C
Solubility in Water InsolubleSlightly solubleMiscible

Advantages of this compound in Grignard Reactions

  • High Boiling Point: The significantly higher boiling point of this compound allows for reactions to be conducted at elevated temperatures. This can be particularly advantageous for the formation of Grignard reagents from less reactive halides (e.g., aryl chlorides or vinyl chlorides) and for subsequent reactions that have a high activation energy.

  • Increased Reaction Rates: Higher reaction temperatures can lead to increased reaction rates, potentially reducing overall reaction times.

  • Improved Solubility: The larger alkyl chains in this compound may offer improved solubility for certain nonpolar organic substrates and reagents.

  • Chemical Stability: As a linear ether, this compound is chemically stable and aprotic, which is a fundamental requirement for a Grignard solvent.[1]

Experimental Protocols

General Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the formation of a Grignard reagent from an aryl halide and its subsequent reaction with an ester to form a tertiary alcohol, using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Aryl halide (e.g., Bromobenzene)

  • Ester (e.g., Methyl benzoate)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Apparatus Setup and Preparation:

    • All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

    • The three-neck flask is equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), a dropping funnel, and a stopper.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a portion of anhydrous this compound to just cover the magnesium turnings.

    • Prepare a solution of the aryl halide (1.0 equivalent) in anhydrous this compound in the dropping funnel.

    • Add a small amount of the aryl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to initiate the reaction.

    • Once initiated, the formation of the Grignard reagent is exothermic. Add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound will require a higher internal temperature for reflux compared to diethyl ether or THF.

    • After the addition is complete, continue to stir the mixture at a gentle reflux (using the heating mantle) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ester:

    • Cool the Grignard solution to room temperature.

    • Prepare a solution of the ester (0.5 equivalents, as two equivalents of the Grignard reagent will react) in anhydrous this compound in the dropping funnel.

    • Add the ester solution dropwise to the stirred Grignard reagent. The reaction is typically exothermic and may require cooling with an ice bath to maintain control.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux if necessary to drive the reaction to completion. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This should be done dropwise initially as the reaction can be vigorous.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Presentation: Hypothetical Reaction Parameters

The following table presents a hypothetical comparison of reaction conditions for the synthesis of triphenylmethanol (B194598) from bromobenzene (B47551) and methyl benzoate. The values for this compound are illustrative and would require experimental validation.

ParameterDiethyl EtherTetrahydrofuran (THF)This compound (Hypothetical)
Grignard Formation Temperature ~35 °C (reflux)~66 °C (reflux)80-120 °C
Reaction with Ester Temperature 0 °C to RT0 °C to RTRT to 80 °C
Reaction Time 1-3 hours1-3 hours0.5-2 hours
Expected Yield Good to ExcellentGood to ExcellentPotentially similar, requires optimization

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification glassware Dry Glassware grignard_formation Grignard Reagent Formation (R-MgX) glassware->grignard_formation reagents Anhydrous Reagents (this compound, Halide) reagents->grignard_formation carbonyl_addition Addition to Carbonyl Compound grignard_formation->carbonyl_addition RMgX quench Aqueous Quench (e.g., NH4Cl) carbonyl_addition->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Final Product purification->product

Caption: General workflow for a Grignard reaction.

Logical Relationship of Solvent Properties to Reaction Conditions

Solvent_Properties cluster_solvent Solvent: this compound cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes boiling_point High Boiling Point (~165 °C) high_temp Higher Reaction Temperatures Possible boiling_point->high_temp aprotic Aprotic Nature no_quenching Prevents Premature Quenching of Grignard aprotic->no_quenching coordinating Coordinating Ether Oxygen stable_grignard Stabilization of Grignard Reagent coordinating->stable_grignard faster_rates Increased Reaction Rates high_temp->faster_rates unreactive_halides Use of Less Reactive Halides high_temp->unreactive_halides successful_reaction Successful Grignard Synthesis stable_grignard->successful_reaction no_quenching->successful_reaction faster_rates->successful_reaction unreactive_halides->successful_reaction

Caption: Influence of this compound properties on Grignard reactions.

Safety and Handling

  • Flammability: this compound is a flammable liquid.[4][5] All operations should be conducted in a well-ventilated fume hood, away from sources of ignition.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. Strict anhydrous conditions are essential for the success of the reaction.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with carbonyl compounds are often highly exothermic. Appropriate measures for temperature control, such as an ice bath, should be readily available.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

This compound is a promising high-boiling point solvent for Grignard reactions, particularly for applications requiring elevated temperatures. While direct experimental data in the literature is scarce, its physicochemical properties suggest it can be a valuable alternative to traditional lower-boiling ethers. The provided generalized protocol serves as a starting point for researchers, with the understanding that empirical optimization is necessary to achieve desired reaction outcomes. Careful attention to anhydrous techniques and safety precautions is paramount for the successful and safe execution of Grignard reactions using this solvent.

References

Application Notes and Protocols: 1-Propoxyhexane as a Non-Polar Aprotic Solvent in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimolecular nucleophilic substitution (SN2) reactions are fundamental transformations in organic synthesis, crucial for the construction of a wide array of molecules, including active pharmaceutical ingredients. The choice of solvent is paramount in directing the outcome and efficiency of these reactions. While polar aprotic solvents are traditionally favored for their ability to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity, the exploration of alternative solvent systems is an ongoing area of research.[1][2] This document provides detailed application notes and protocols for the use of 1-propoxyhexane, a non-polar aprotic solvent, in SN2 reactions.

This compound, an ether with the chemical formula C₉H₂₀O, is a colorless liquid with properties that position it as a non-polar aprotic solvent.[3] While not as polar as conventional SN2 solvents like DMSO or DMF, its ether linkage provides some capacity for dipole-dipole interactions.[3] These application notes will explore the theoretical basis for its use, potential advantages and disadvantages, and provide experimental guidelines for its application in SN2 reactions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent.

PropertyValueReference
Molecular Formula C₉H₂₀O[3][4]
Molecular Weight 144.25 g/mol [3][4]
Boiling Point 162.9 - 165.4 °C[5][6][7]
Density ~0.789 g/cm³[5][6][8]
Melting Point -68.3 °C (estimate)[5][7][8]
Flash Point 44.6 °C[6]
Refractive Index ~1.401[5][7][8]
CAS Number 53685-78-2[3][4]

This compound in the Context of SN2 Reactions

SN2 reactions proceed via a concerted mechanism where the nucleophile attacks the substrate from the backside of the leaving group.[9] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[10] The solvent plays a critical role by influencing the energy of the reactants and the transition state.

Theoretical Considerations for using this compound:

  • Non-Polar Aprotic Nature: As an ether, this compound lacks acidic protons and is considered aprotic. Its relatively long alkyl chains contribute to its non-polar character. In SN2 reactions, aprotic solvents are generally preferred over protic solvents because protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[2]

  • Solvation Effects: Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.[1][2] In a less polar solvent like this compound, the dissolution of ionic nucleophiles may be limited. However, for reactions involving neutral nucleophiles or where the nucleophile has significant organic character, this compound could be a suitable medium.

  • Potential Advantages:

    • Higher Reaction Temperatures: With a boiling point of approximately 163-165°C, this compound allows for reactions to be conducted at higher temperatures than many common polar aprotic solvents (e.g., acetone, acetonitrile). This can be advantageous for reactions with high activation energies.

    • Simplified Workup: Its low water miscibility can simplify the extraction and purification of non-polar products.

    • Alternative Selectivity: The unique solvent environment provided by this compound might offer different selectivity in reactions with multiple competing pathways.

Expected Impact on SN2 Reaction Rates:

Compared to standard polar aprotic solvents, SN2 reactions in this compound are anticipated to proceed at a slower rate. This is primarily due to two factors:

  • Reduced Nucleophile Solvation: The lower polarity of this compound will result in weaker solvation of the cationic counter-ion of the nucleophile, potentially leading to the formation of tight ion pairs where the nucleophile's reactivity is diminished.

  • Lower Transition State Stabilization: The polar transition state of an SN2 reaction is stabilized by polar solvents.[11] The non-polar nature of this compound will offer less stabilization to the transition state, thereby increasing the activation energy of the reaction.

Experimental Protocols

The following are generalized protocols that can be adapted for conducting SN2 reactions using this compound as a solvent. Optimization of reaction conditions (temperature, time, and concentration) is highly recommended for each specific substrate and nucleophile combination.

Protocol 1: General Procedure for the SN2 Reaction of an Alkyl Halide with an Anionic Nucleophile

This protocol is analogous to the Williamson ether synthesis, a classic SN2 reaction.[5][12]

Materials:

  • This compound (anhydrous)

  • Alkyl halide (primary or secondary)

  • Nucleophile salt (e.g., sodium or potassium salt)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the nucleophile salt to the flask.

    • If using a phase-transfer catalyst, add it at this stage.

    • Add anhydrous this compound to the flask via a syringe or cannula.

  • Heating and Nucleophile Dissolution: Begin stirring and gently heat the mixture to aid in the dissolution of the nucleophile salt. The temperature can be gradually increased.

  • Substrate Addition: Once the desired reaction temperature is reached, add the alkyl halide to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: SN2 Reaction of an Alkyl Halide with a Neutral Nucleophile

Materials:

  • This compound (anhydrous)

  • Alkyl halide (primary or secondary)

  • Neutral nucleophile (e.g., an amine or phosphine)

  • Non-nucleophilic base (if required to scavenge a proton, e.g., a hindered amine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

  • Reagent Addition:

    • Under an inert atmosphere, add the alkyl halide and the neutral nucleophile to the reaction flask.

    • Add anhydrous this compound.

    • If a base is required, add it to the mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature (from room temperature to reflux, as needed).

  • Monitoring and Workup: Follow the procedures for reaction monitoring and workup as outlined in Protocol 1. The nature of the workup may vary depending on the properties of the product and byproducts.

Visualization of Concepts

SN2 Reaction Pathway

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Stereochemistry

Caption: A simplified diagram of the SN2 reaction mechanism.

Experimental Workflow for SN2 Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware B Add Nucleophile & Solvent (this compound) A->B C Heat to Desired Temperature B->C D Add Alkyl Halide C->D E Monitor Reaction (TLC/GC) D->E F Quench Reaction E->F G Extraction F->G H Drying G->H I Purification H->I

Caption: A general workflow for performing an SN2 reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound presents an alternative, non-polar aprotic solvent for SN2 reactions. While it is not expected to facilitate the rapid reaction rates observed in more polar aprotic solvents, its high boiling point and unique properties may be advantageous in specific synthetic applications. The provided protocols offer a starting point for the exploration of this compound in this context. Researchers are encouraged to perform thorough optimization studies to determine the ideal conditions for their specific transformations. The use of phase-transfer catalysts may be particularly beneficial in enhancing reaction rates in this solvent system.

References

Application Notes and Protocols for the GC-MS Analysis of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 1-Propoxyhexane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis, designed to ensure accurate and reproducible results.

Introduction

This compound (also known as hexyl propyl ether) is a volatile organic compound (VOC) with the molecular formula C9H20O.[1] Its analysis is crucial in various fields, including environmental monitoring, industrial quality control, and as a potential impurity in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this purpose, offering high sensitivity and selectivity for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] This application note outlines a robust GC-MS method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
CAS Number 53685-78-2[1]
Boiling Point Not specified
Synonyms n-Hexyl propyl ether, hexyl propyl ether[1]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of samples containing this compound. The exact procedure may need to be optimized based on the sample matrix.

Materials:

  • Solvent: GC-grade hexane (B92381) or dichloromethane.[2]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Syringe Filters: 0.45 µm PTFE filters.

  • Pipettes and Volumetric Flasks

Procedure:

  • Liquid Samples:

    • Accurately transfer a known volume of the liquid sample to a volumetric flask.

    • Dilute the sample with a suitable volatile organic solvent, such as hexane or dichloromethane, to a final concentration of approximately 10 µg/mL.[3]

    • If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter into a GC vial.[2]

  • Solid Samples:

    • Accurately weigh a known amount of the solid sample into a vial.

    • Add a suitable volatile organic solvent to dissolve the sample.

    • If the sample is not fully soluble, sonication may be applied.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial to remove any undissolved particles.[2]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adjusted to optimize for specific instrumentation and analytical goals.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 250°C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-300 amu

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above. The retention time is an estimate based on the principles of Kovats retention indices for a non-polar column and should be confirmed experimentally.

AnalyteEstimated Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~9.559 (tentative base peak)43, 73, 87, 101

Note: The quantifier and qualifier ions are predicted based on the fragmentation patterns of similar ethers. The base peak for the analogous 1-ethoxyhexane (B1202549) is often m/z 59.[2] The mass spectrum of this compound should be experimentally confirmed by comparison with the NIST Mass Spectrometry Data Center library entry.[1]

Data Analysis

Qualitative Analysis:

The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[4] The retention time of the analyte in the sample should also match that of a known standard.

Quantitative Analysis:

For accurate quantification, an internal standard method is recommended. A suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be added to all samples, standards, and blanks at a constant concentration.

A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in unknown samples is then determined from this calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Injection (1 µL) Vial->Injection Separation GC Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-300) Ionization->Detection Qualitative Qualitative Analysis (Library Match, Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Primary Fragmentation Parent This compound Cation Radical (M+•, m/z 144) Frag1 [C3H7O]+• m/z 59 Parent->Frag1 α-cleavage Frag2 [C6H13]+• m/z 85 Parent->Frag2 cleavage Frag3 [C4H9O]+• m/z 73 Parent->Frag3 rearrangement Frag4 [C5H11]+• m/z 71 Parent->Frag4 cleavage

Caption: Postulated fragmentation pathway of this compound in EI-MS.

References

Applications of 1-Propoxyhexane in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Propoxyhexane, a dialkyl ether, serves as a versatile and often advantageous solvent and intermediate in organic synthesis. Its moderate boiling point, aprotic nature, and ability to solvate organometallic compounds make it a valuable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and comparative data to facilitate the effective use of this compound in the laboratory. While direct quantitative performance data for this compound in certain reactions is limited in publicly available literature, this guide leverages data from analogous systems and established organic chemistry principles to provide a comprehensive overview of its potential applications.

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for preparing this compound is the Williamson ether synthesis. This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide. There are two primary routes to synthesize this compound: the reaction of sodium hexoxide with 1-bromopropane (B46711) or the reaction of sodium propoxide with 1-bromohexane (B126081). The latter is often preferred as 1-bromohexane is a primary alkyl halide, which minimizes the potential for competing elimination reactions.

Reaction Pathway

Williamson_Ether_Synthesis R1 CH3(CH2)2ONa P CH3(CH2)2O(CH2)5CH3 R1->P + R2 CH3(CH2)5Br R2->P BP NaBr P->BP +

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 1-Propanol (B7761284) and 1-Bromohexane

This protocol details the in-situ preparation of sodium propoxide followed by its reaction with 1-bromohexane.

Materials:

  • 1-Propanol (anhydrous)

  • Sodium metal (Na)

  • 1-Bromohexane

  • Diethyl ether (anhydrous)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add 2.3 g (0.1 mol) of freshly cut sodium metal in small pieces to the 1-propanol at a rate that maintains a gentle reflux.

    • Stir the mixture until all the sodium has reacted completely to form a solution of sodium propoxide in 1-propanol.

  • Williamson Synthesis:

    • Attach a dropping funnel to the flask.

    • Add 16.5 g (0.1 mol) of 1-bromohexane to the dropping funnel.

    • Add the 1-bromohexane dropwise to the sodium propoxide solution over 30 minutes while stirring.

    • After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and shake well. Separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by fractional distillation to yield a colorless liquid.

Quantitative Data (Theoretical)
ReactantMolar Mass ( g/mol )Amount (mol)Mass/Volume
1-Propanol60.10-75 mL
Sodium22.990.12.3 g
1-Bromohexane165.070.116.5 g
Product Molar Mass ( g/mol ) Theoretical Yield (mol) Theoretical Yield (g)
This compound144.250.114.43 g

Note: Actual yields will vary depending on reaction conditions and purification efficiency.

This compound as a Solvent in Grignard Reactions

Ethers are essential solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent (RMgX) through coordination of the ether oxygen's lone pairs with the magnesium atom. This solvation is crucial for both the formation and reactivity of the organometallic species. This compound, being an aprotic ether, is a suitable solvent for Grignard reactions. Its higher boiling point (165-168 °C) compared to diethyl ether (34.6 °C) and tetrahydrofuran (B95107) (THF) (66 °C) can be advantageous for reactions requiring elevated temperatures to initiate or proceed at a reasonable rate.

Experimental Workflow for a Grignard Reaction

Grignard_Reaction_Workflow A React Mg turnings with an alkyl/aryl halide in anhydrous this compound B Formation of the Grignard Reagent (RMgX) A->B Initiation C Add carbonyl compound (e.g., ketone or aldehyde) dropwise at 0°C B->C Reaction D Formation of magnesium alkoxide intermediate C->D E Quench with aqueous acid (e.g., NH4Cl or dilute HCl) D->E Workup F Protonation to form the alcohol product E->F G Workup and Purification (Extraction, Drying, Distillation/Crystallization) F->G H Isolated Product G->H

Application Note: Purification of 1-Propoxyhexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-propoxyhexane via distillation. The procedure emphasizes the removal of common impurities, particularly peroxides, to ensure the purity and safety of the final product.

Introduction

This compound (also known as hexyl propyl ether) is a colorless liquid ether used as a solvent in various chemical reactions and processes.[1] Like other ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[2][3][4][5][6] Therefore, purification, especially before distillation where peroxides can concentrate, is a critical safety measure.[6][7] This protocol outlines the necessary steps for testing for peroxides, removing them, and subsequently purifying this compound by fractional distillation.

Data Presentation

A summary of the key physical properties of this compound is presented in the table below for easy reference during the purification process.

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol [2][8]
Boiling Point 162.9 - 165.4 °C at 760 mmHg[2][4]
Density 0.786 - 0.789 g/cm³[2][4]
Appearance Colorless liquid[1]
Flash Point 44.6 °C[2][6]

Experimental Protocols

This section details the methodologies for peroxide testing and the subsequent distillation of this compound.

Materials and Equipment
  • This compound (impure)

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Potassium iodide (KI) solution (10% w/v) or peroxide test strips

  • Starch solution (1%)

  • Sodium sulfite (B76179) (Na2SO3) or ferrous sulfate (B86663) (FeSO4) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Boiling chips

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Workflow Diagram

PurificationWorkflow Purification Workflow for this compound cluster_pre_distillation Pre-distillation Steps cluster_distillation Distillation cluster_post_distillation Post-distillation start Start: Impure this compound peroxide_test Test for Peroxides start->peroxide_test peroxides_present Peroxides Present? peroxide_test->peroxides_present remove_peroxides Remove Peroxides (e.g., with Na2SO3 or FeSO4 solution) peroxides_present->remove_peroxides Yes drying Dry with Anhydrous MgSO4 or Na2SO4 peroxides_present->drying No remove_peroxides->drying filtration Filter drying->filtration distillation_setup Set up Fractional Distillation Apparatus filtration->distillation_setup distillation_process Heat and Collect Fractions distillation_setup->distillation_process collect_pure Collect Pure this compound Fraction (163-165 °C) distillation_process->collect_pure storage Store Purified Product over Molecular Sieves in a Dark Bottle collect_pure->storage end End: Purified this compound storage->end

References

Application Notes and Protocols for 1-Propoxyhexane as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in chromatographic and spectroscopic techniques, the use of a reliable standard is paramount for accurate and precise quantification of analytes. 1-Propoxyhexane (also known as hexyl propyl ether) is a colorless, stable ether with properties that make it a suitable candidate for use as an internal standard in analytical methodologies, especially in Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its volatility, chemical inertness, and distinct mass spectrum allow it to be introduced into a sample matrix to correct for variations in injection volume, sample preparation, and instrument response.

These application notes provide a comprehensive overview of the physicochemical properties of this compound and a detailed protocol for its use as an internal standard in a quantitative analytical workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability as an analytical standard and for developing appropriate analytical methods.

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₉H₂₀O[1][2]
Molecular Weight 144.25 g/mol [1][3]
CAS Number 53685-78-2[3][4]
Density 0.786 g/cm³[4]
Boiling Point 165.4 °C at 760 mmHg[4]
Flash Point 44.6 °C[4]
LogP 2.99330[4]
Refractive Index 1.41[4]
PSA 9.23000[4]

Application as an Internal Standard in Gas Chromatography

This compound is particularly well-suited as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its advantages include:

  • Chemical Inertness: As an ether, it is relatively unreactive and unlikely to interact with most analytes or sample matrices.[3]

  • Good Chromatographic Behavior: Its volatility and non-polar nature typically result in sharp, symmetrical peaks with good resolution from other components.

  • Distinct Mass Spectrum: It produces a characteristic fragmentation pattern in MS, allowing for selective detection and quantification.

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the decision-making process for choosing a suitable internal standard like this compound.

internal_standard_selection start Start: Need for Quantitative Analysis criteria Define Selection Criteria start->criteria chem_sim Chemical Similarity to Analyte(s) criteria->chem_sim no_interference No Interference with Analyte or Matrix criteria->no_interference stability Stable Under Analytical Conditions criteria->stability availability Commercially Available in High Purity criteria->availability evaluation Evaluate Candidate Internal Standards chem_sim->evaluation no_interference->evaluation stability->evaluation availability->evaluation propoxyhexane This compound evaluation->propoxyhexane other_is Other Potential Standards evaluation->other_is validation Method Validation propoxyhexane->validation end Routine Analysis validation->end

Caption: Logical workflow for selecting a suitable internal standard.

Experimental Protocol: Quantification of a Volatile Analyte using this compound as an Internal Standard by GC-MS

This protocol provides a general procedure for the use of this compound as an internal standard for the quantification of a hypothetical volatile analyte in a liquid sample.

Materials and Reagents
  • This compound (analytical standard grade, ≥99.5% purity)

  • Analyte of interest (analytical standard grade, ≥99.5% purity)

  • Solvent (e.g., hexane, ethyl acetate, dichloromethane), GC-grade

  • Volumetric flasks, pipettes, and syringes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Standard Preparation
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding a constant volume of the IS Stock Solution and varying volumes of the Analyte Stock Solution to a set of volumetric flasks, and diluting to the mark with the solvent. A typical calibration series might contain the analyte at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL, with the internal standard at a constant concentration (e.g., 20 µg/mL).

Sample Preparation
  • Accurately measure a known volume or weight of the sample into a vial.

  • Add a precise volume of the IS Stock Solution to achieve the same final concentration as in the calibration standards.

  • If necessary, dilute the sample with the chosen solvent to bring the analyte concentration within the calibration range.

GC-MS Analysis

The following are suggested starting conditions. The method should be optimized for the specific analyte and instrument.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. For quantification, specific ions for the analyte and this compound should be selected.

Data Analysis and Quantification
  • Integrate the peak areas of the analyte and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.

  • Calculate the response factor (RF) for each calibration standard using the following equation:

    • RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Plot a calibration curve of the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Determine the concentration of the analyte in the samples by calculating the area ratio from the sample chromatogram and using the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for quantitative analysis using an internal standard.

quantitative_analysis_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock Solution prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample with Internal Standard prep_is->prep_sample prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_cal gcms GC-MS Analysis prep_cal->gcms prep_sample->gcms integrate Integrate Peak Areas gcms->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

References

Application Notes and Protocols for 1-Propoxyhexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-propoxyhexane as a solvent in organic synthesis. Its properties make it a viable alternative to more common ether solvents, particularly in reactions requiring elevated temperatures.

Introduction to this compound as a Solvent

This compound, also known as hexyl propyl ether, is a colorless ether with the chemical formula C₉H₂₀O.[1][2] As a higher-boiling point ether, it offers a wider operational temperature range compared to diethyl ether or tetrahydrofuran (B95107) (THF), making it suitable for reactions that require significant thermal energy to proceed at an appreciable rate. Its ether functionality allows it to solvate and stabilize organometallic reagents, such as Grignard reagents, while its aprotic nature prevents the quenching of these reactive species.[3] These characteristics, combined with its chemical stability, make this compound a useful solvent for various organic transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling and for determining appropriate reaction conditions.

PropertyValueSource
Molecular FormulaC₉H₂₀O[1][2]
Molecular Weight144.25 g/mol [1]
Boiling Point162.9 - 165.4 °C at 760 mmHg[2][4]
Melting Point-68.3 °C (estimate)[4]
Density0.786 - 0.7892 g/cm³[2][4]
Flash Point44.6 °C[2]
Refractive Index1.4006 - 1.41[2][4]
SolubilityInsoluble in water; soluble in common organic solvents[3]

Experimental Protocol: Grignard Reaction Using this compound

This protocol details the formation of a Grignard reagent and its subsequent reaction with a ketone, utilizing this compound as the solvent. The higher boiling point of this compound is advantageous when using less reactive aryl halides.

Reaction Scheme:

Materials and Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene (anhydrous)

  • Benzophenone (anhydrous)

  • This compound (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

Experimental Procedure

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.

  • Initiation: Place magnesium turnings (1.2 equiv.) and a small crystal of iodine into the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equiv.) in anhydrous this compound.

  • Reaction Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle heating may be applied to initiate the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with Benzophenone

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Ketone Addition: Dissolve benzophenone (1.0 equiv.) in anhydrous this compound and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product, triphenylmethanol.

Representative Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsMass/Volume
Bromobenzene157.010.051.07.85 g (5.2 mL)
Magnesium24.310.061.21.46 g
Benzophenone182.220.051.09.11 g
This compound144.25--100 mL
Product: Triphenylmethanol260.33--Theoretical Yield: 13.02 g

Note: The actual yield will vary depending on experimental conditions and technique.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Apparatus Setup cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Purification A Assemble and Flame-Dry Glassware B Cool Under Inert Gas A->B C Add Mg and Iodine B->C E Initiate Reaction C->E D Prepare Bromobenzene in this compound D->E F Dropwise Addition of Bromobenzene E->F G Reflux for 30-60 min F->G H Cool Grignard to 0 °C G->H J Dropwise Addition of Benzophenone H->J I Prepare Benzophenone in this compound I->J K Stir at Room Temperature J->K L Quench with aq. NH4Cl K->L M Extract with Diethyl Ether L->M N Wash Organic Layers M->N O Dry and Concentrate N->O P Purify Product O->P

Caption: Experimental workflow for a Grignard reaction using this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with care.

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.

  • Handling: Use non-sparking tools. Take precautionary measures against static discharge. Ground and bond container and receiving equipment.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable solvent for organic synthesis, particularly for reactions that benefit from higher temperatures. Its physical and chemical properties allow for the effective formation and reaction of organometallic intermediates like Grignard reagents. The provided protocol offers a detailed guide for its application, which can be adapted for various substrates in research and development settings. Proper safety precautions are essential when working with this flammable ether.

References

Application Notes and Protocols for Monitoring Reaction Kinetics in 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of reaction kinetics is fundamental to understanding reaction mechanisms, optimizing process conditions, and ensuring the safety and efficiency of chemical transformations. The choice of solvent is a critical parameter that can significantly influence reaction rates and pathways. 1-Propoxyhexane, a non-polar ethereal solvent, offers a unique environment for chemical reactions due to its low dielectric constant and inability to donate hydrogen bonds. These application notes provide detailed protocols for monitoring reaction kinetics in this compound using various analytical techniques.

While this compound is not a conventional choice for many extensively studied reactions, the principles and methodologies described herein are applicable and can be adapted from studies conducted in other non-polar, ethereal solvents. This document will focus on providing robust experimental frameworks and representative data to guide researchers in designing and executing their kinetic studies.

General Principles of Reaction Kinetics in this compound

As a non-polar, aprotic solvent, this compound is expected to influence reaction kinetics in several ways:

  • Reactions with Polar Intermediates or Transition States: Reactions that proceed through charged or highly polar transition states may be slower in this compound compared to polar solvents, as the non-polar environment offers less stabilization for these species.

  • Nucleophilic Substitution (SN2) Reactions: For SN2 reactions, polar aprotic solvents are often preferred.[1] However, the lack of hydrogen bonding in this compound can prevent the deactivation of anionic nucleophiles that might occur in protic solvents.

  • Solubility: The solubility of reactants and catalysts in this compound will be a key factor in determining reaction rates. Poor solubility can lead to heterogeneous reaction mixtures and complex kinetics.

Application Note 1: Monitoring Nucleophilic Substitution (SN2) Reaction Kinetics by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the progress of organic reactions by separating and identifying volatile and semi-volatile compounds in a reaction mixture.[2] This protocol details the monitoring of a model SN2 reaction in this compound.

Experimental Protocol

Reaction: The reaction between 1-bromobutane (B133212) and sodium iodide to produce 1-iodobutane (B1219991) and sodium bromide.

Materials:

  • 1-bromobutane

  • Sodium iodide

  • This compound (anhydrous)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., cold deionized water)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of sodium iodide in anhydrous this compound. Add a known concentration of the internal standard.

  • Initiation: Once the reaction mixture reaches the desired temperature, add a known concentration of 1-bromobutane to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a microsyringe.[2]

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a cold quenching solution to stop the reaction.[2]

  • Extraction and Sample Preparation: Add an extraction solvent to the quenched sample, vortex, and allow the layers to separate. Collect the organic layer and dry it over an anhydrous drying agent.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. The GC method should be optimized to separate the reactant (1-bromobutane), product (1-iodobutane), and the internal standard.

  • Data Analysis: Integrate the peak areas of the reactant and product relative to the internal standard to determine their concentrations at each time point. Plot the concentration of the reactant versus time to determine the reaction rate and order.

Data Presentation

The following table presents hypothetical kinetic data for an SN2 reaction in a long-chain ethereal solvent, analogous to this compound.

ParameterValue
Reaction R-Br + I⁻ → R-I + Br⁻
Solvent Di-n-butyl ether
Temperature (°C) 50
Rate Constant (k) 1.5 x 10⁻⁴ L mol⁻¹ s⁻¹
Activation Energy (Ea) 85 kJ/mol
Reaction Order Second-order

Visualization: SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X Substrate->TS Product Nu-R TS->Product Bond Formation LG X⁻ TS->LG Bond Breaking

Caption: Bimolecular nucleophilic substitution (SN2) reaction pathway.

Application Note 2: Monitoring Esterification Kinetics by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring reactions involving non-volatile or thermally labile compounds.[3] This protocol is suitable for tracking the progress of an esterification reaction in this compound.

Experimental Protocol

Reaction: The acid-catalyzed esterification of benzoic acid with propanol.

Materials:

  • Benzoic acid

  • Propanol

  • This compound (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Internal standard (e.g., benzophenone)

  • Mobile phase for HPLC (e.g., acetonitrile/water mixture)

  • High-performance liquid chromatograph with a UV detector

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve known concentrations of benzoic acid, propanol, and the internal standard in this compound.

  • Initiation: Add the acid catalyst to the reaction mixture to start the reaction.

  • Sampling and Quenching: At regular intervals, withdraw an aliquot and quench the reaction by adding it to a vial containing a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

  • Sample Preparation: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The method should be optimized to achieve baseline separation of benzoic acid, propanol, the ester product, and the internal standard. Detection is typically performed using a UV detector at a wavelength where the aromatic compounds absorb.

  • Data Analysis: Determine the concentrations of the reactant and product from a calibration curve and plot the data to determine the kinetic parameters.

Data Presentation

The following table summarizes kinetic data for the esterification of long-chain fatty acids, which can serve as a reference for reactions in this compound.[4]

ParameterValue
Reaction Lauric Acid + Ethanol → Ethyl Laurate
Catalyst Montmorillonite K10
Temperature (°C) 60
Apparent Activation Energy (Ea) 40-60 kJ/mol
Reaction Model Pseudo-homogeneous

Application Note 3: In-Situ Monitoring of Reaction Kinetics by Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy allows for real-time monitoring of a reaction as it occurs within the NMR tube, providing detailed structural and quantitative information without the need for sampling and quenching.[5][6]

Experimental Protocol

Materials:

  • Reactants and solvent (this compound)

  • NMR tube and spectrometer

  • Locking solvent (if necessary, in a sealed capillary)

Procedure:

  • Sample Preparation: Prepare a solution of the reactants in this compound directly in an NMR tube. If an external lock is needed, a sealed capillary containing a deuterated solvent can be inserted into the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.[5] Shim the sample to achieve good resolution. Set the desired reaction temperature and allow the sample to thermally equilibrate.

  • Reaction Initiation: The reaction can be initiated in several ways:

    • Thermal Initiation: If the reaction is thermally initiated, the acquisition of spectra can begin once the sample reaches the target temperature.

    • Photo-initiation: For photochemical reactions, an optical fiber can be used to irradiate the sample inside the NMR magnet.[7]

    • Rapid Injection: For fast reactions, one of the reactants can be injected into the NMR tube while it is in the spectrometer.[6]

  • Data Acquisition: Acquire a series of ¹H or other relevant nuclei NMR spectra at regular time intervals.[5] Automated acquisition is highly recommended. The time between spectra will depend on the reaction rate.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the reactants and products. The change in the integral values over time can be used to determine the reaction kinetics.

Application Note 4: Monitoring Reactions with Chromophores using UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and effective method for monitoring reactions that involve a change in the concentration of a chromophoric species.[8][9]

Experimental Protocol

Reaction: A reaction where at least one reactant or product has a distinct UV-Vis absorption spectrum.

Materials:

  • Reactants and solvent (this compound)

  • UV-Vis spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes

Procedure:

  • Spectral Scan: Obtain the UV-Vis absorption spectra of the pure reactants and products in this compound to identify a suitable wavelength for monitoring where there is a significant change in absorbance as the reaction progresses.

  • Reaction Setup: Place a known concentration of the reactant(s) in a quartz cuvette and place it in the thermostated cell holder of the spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding the final reactant or catalyst to the cuvette and mix quickly.

  • Data Acquisition: Immediately begin to record the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). A calibration curve may be necessary. Plot concentration versus time to determine the rate law and rate constant.

Visualizations

General Experimental Workflow for Kinetic Monitoring

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_data Data Processing A Prepare Reactant Solutions B Thermostat Reaction Vessel A->B C Initiate Reaction B->C D Collect Aliquots at Time Intervals C->D E Quench Reaction D->E F Prepare Samples for Analysis (e.g., dilution, extraction) E->F G Instrumental Analysis (GC-MS, HPLC, etc.) F->G H Determine Concentrations G->H I Plot Concentration vs. Time H->I J Determine Rate Law and Rate Constant I->J

Caption: A generalized workflow for a typical reaction kinetics experiment.

Conclusion

Monitoring reaction kinetics in this compound, while not extensively documented in the literature, can be effectively achieved using standard analytical techniques. The choice of method will depend on the specific characteristics of the reaction, such as the volatility and thermal stability of the compounds involved, and the presence of chromophores. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own kinetic studies in this and other non-polar ethereal solvents, ultimately leading to a deeper understanding and optimization of their chemical processes.

References

1-Propoxyhexane as a Medium for Organometallic Compound Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The choice of solvent is a critical parameter in organometallic chemistry, profoundly influencing reaction kinetics, selectivity, and the stability of highly reactive organometallic species. While traditional ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are staples in the field, their low boiling points and propensity for peroxide formation present significant limitations. This has spurred the investigation of alternative etheral solvents. 1-Propoxyhexane, a higher-boiling, less polar ether, presents itself as a potentially advantageous medium for a range of organometallic reactions.

This document provides a comprehensive overview of the potential applications of this compound in organometallic chemistry. Due to a notable lack of specific literature on this compound as a reaction medium, this note leverages its physicochemical properties and draws analogies with structurally similar, well-characterized ethers such as dibutyl ether and di-isopropyl ether to provide insightful application notes and representative protocols.

Physicochemical Properties of this compound and Analogous Solvents

A solvent's physical properties dictate the accessible temperature range, ease of handling, and work-up procedures. The properties of this compound suggest its suitability for reactions requiring elevated temperatures.

PropertyThis compoundDiethyl EtherDibutyl EtherDi-isopropyl EtherTetrahydrofuran (THF)
Molecular Formula C₉H₂₀O[1]C₄H₁₀OC₈H₁₈OC₆H₁₄OC₄H₈O
Molar Mass ( g/mol ) 144.25[1]74.12130.23102.1772.11
Boiling Point (°C) 165.4[1]34.614268.366
Melting Point (°C) -68.3 (estimate)[2]-116.3-98-85.5-108.4
Density (g/cm³) 0.786[1]0.7130.7690.7250.889
Flash Point (°C) 44.6[1]-4525-28-14.5

Potential Applications and Considerations

The high boiling point of this compound is its most significant feature, allowing for a broader operational temperature range compared to diethyl ether and THF. This can be particularly beneficial for reactions with high activation energies or for dissolving sparingly soluble reactants and intermediates. Its lower volatility also reduces solvent loss and flammability hazards.

However, like other ethers, this compound is susceptible to peroxide formation upon exposure to air and light. These peroxides can be explosive, especially when concentrated during distillation. Therefore, it is crucial to test for and eliminate peroxides before use.

Comparative Data for Organometallic Reactions in Analogous Ether Solvents

To predict the performance of this compound, it is useful to examine the outcomes of key organometallic reactions in analogous ether solvents.

Grignard Reagent Formation

The formation of Grignard reagents is a cornerstone of organometallic chemistry. The choice of ether can significantly impact the yield of the organomagnesium halide.

ReactionSolventYield (%)Reference
Formation of Ethylmagnesium BromideDiethyl Ether86[1]
Dibutyl Ether75[1]
Di-isopropyl Ether22.5 - 67.5[1]

These data suggest that while diethyl ether provides the highest yield, dibutyl ether is a viable alternative with a comparable yield. The significantly lower and more variable yield in di-isopropyl ether highlights the influence of the ether's structure on the reaction. It is plausible that this compound would offer yields similar to dibutyl ether.

Experimental Protocols

The following are representative protocols for common organometallic reactions. While these protocols specify commonly used ethers, they can be adapted for this compound, particularly by leveraging its higher boiling point to facilitate reaction initiation or completion.

Protocol 1: Grignard Reagent Formation and Reaction with an Aldehyde

Reaction: Phenylmagnesium Bromide with Benzaldehyde (B42025) to form Diphenylmethanol (B121723)

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Benzaldehyde

  • Anhydrous Dibutyl Ether (as an analogue for this compound)

  • Iodine crystal (as an initiator)

  • Anhydrous work-up solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is recommended.

  • Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine.

  • Grignard Reagent Formation: Add a solution of bromobenzene in anhydrous dibutyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction can be initiated by gentle heating. The higher boiling point of dibutyl ether allows for a higher initiation temperature if required. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C. Add a solution of benzaldehyde in anhydrous dibutyl ether dropwise.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude diphenylmethanol can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous THF

  • Deionized water

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in anhydrous THF.

  • Reaction Setup: In a separate Schlenk flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate. Evacuate and backfill the flask with the inert gas.

  • Solvent Addition: Add the anhydrous THF and deionized water to the reaction flask via syringe.

  • Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (for THF, this is around 66 °C). If using this compound, the reaction could be conducted at a higher temperature, which may lead to faster reaction times. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Solvent Selection Workflow

The choice of an ether solvent for an organometallic reaction is a critical decision. The following diagram illustrates a logical workflow for this selection process.

SolventSelection start Start: Need for Ether Solvent prop_check Consider Key Properties start->prop_check bp_decision High Boiling Point Needed? prop_check->bp_decision high_bp_solvents This compound, Dibutyl Ether bp_decision->high_bp_solvents Yes low_bp_solvents Diethyl Ether, THF bp_decision->low_bp_solvents No peroxide_check Peroxide Formation a Major Concern? safer_ethers MTBE, CPME peroxide_check->safer_ethers Yes standard_ethers Standard Ethers (with precautions) peroxide_check->standard_ethers No coordination_check Strong Coordinating Ability Required? strong_coordinating THF, DME coordination_check->strong_coordinating Yes weak_coordinating Diethyl Ether, this compound coordination_check->weak_coordinating No high_bp_solvents->peroxide_check low_bp_solvents->peroxide_check safer_ethers->coordination_check standard_ethers->coordination_check end Final Solvent Choice strong_coordinating->end weak_coordinating->end

Caption: Decision workflow for selecting an ether solvent.

General Grignard Reaction Pathway

The following diagram illustrates the general mechanism of a Grignard reaction, highlighting the role of the ether solvent in stabilizing the Grignard reagent.

GrignardReaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Carbonyl cluster_workup Acidic Work-up RX R-X (Alkyl/Aryl Halide) Grignard R-Mg-X (Grignard Reagent) (stabilized by ether) RX->Grignard + Mg in Ether Mg Mg (Magnesium) Mg->Grignard Intermediate [R'R''R-C-O]⁻ MgX⁺ (Alkoxide Intermediate) Grignard->Intermediate Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Intermediate Nucleophilic Attack Product R'R''R-C-OH (Alcohol Product) Intermediate->Product + H₃O⁺ H3O H₃O⁺ H3O->Product

Caption: General pathway of a Grignard reaction.

Conclusion

While direct experimental data for this compound as a solvent in organometallic reactions is scarce, its physicochemical properties, particularly its high boiling point, suggest it could be a valuable alternative to more traditional ethers like diethyl ether and THF. By drawing analogies with dibutyl ether, it is reasonable to expect that this compound would facilitate Grignard reagent formation and other organometallic reactions with comparable efficiency, while offering the advantages of a wider temperature range and reduced flammability. Further experimental validation is necessary to fully elucidate the scope and limitations of this compound in this critical area of chemistry. Researchers are encouraged to consider this compound as a potential solvent, especially in applications where higher reaction temperatures are desirable. As with all ethers, appropriate safety precautions regarding peroxide formation must be strictly followed.

References

Application Notes and Protocols for Anhydrous 1-Propoxyhexane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Propoxyhexane, a versatile ether solvent, finds application in various chemical syntheses and research settings, particularly in drug development where anhydrous conditions are often critical. The presence of water can significantly impact reaction yields, promote undesirable side reactions, and affect product purity. Therefore, the effective drying and proper storage of this compound are paramount to ensure experimental reproducibility and success. These application notes provide detailed protocols for the drying, peroxide testing, and storage of anhydrous this compound, tailored for researchers, scientists, and drug development professionals.

Pre-Drying and Peroxide Management

Ethers like this compound are susceptible to peroxide formation upon exposure to air and light, posing a significant safety hazard. It is crucial to test for and, if necessary, remove peroxides before any drying or distillation procedure.

Qualitative Peroxide Test

A simple and effective method to detect the presence of peroxides is the potassium iodide test.

Protocol:

  • Add 1 mL of this compound to a freshly prepared solution of 10% (w/v) potassium iodide in 1 mL of glacial acetic acid.

  • Agitate the mixture.

  • A yellow to brown color indicates the presence of peroxides.

Peroxide Removal

If peroxides are detected, they can be removed by passing the solvent through a column of activated alumina (B75360) or by treatment with a ferrous sulfate (B86663) solution.

Protocol (Activated Alumina):

  • Prepare a chromatography column packed with activated basic alumina (approximately 100 g of alumina per 100 mL of solvent).

  • Gently pass the this compound through the column.

  • Collect the peroxide-free solvent.

  • Note: This process may remove inhibitors, making the solvent more prone to subsequent peroxide formation. The purified solvent should be used immediately or stored under an inert atmosphere.

Techniques for Drying this compound

Several methods can be employed to achieve anhydrous this compound. The choice of method depends on the required level of dryness and the available laboratory equipment.

Drying with Molecular Sieves

Activated 3Å molecular sieves are a convenient and effective desiccant for drying ethers.

Protocol:

  • Activate 3Å molecular sieves by heating them in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to the this compound (approximately 10-20% w/v).

  • Allow the mixture to stand for at least 24 hours, with occasional swirling.

  • Decant or cannulate the anhydrous this compound into a dry, inert-atmosphere storage vessel.

Distillation from Sodium-Benzophenone Ketyl

This method is highly effective for obtaining super-dry, oxygen-free solvent. The deep blue or purple color of the benzophenone (B1666685) ketyl radical anion serves as a visual indicator of anhydrous and oxygen-free conditions.[1][2][3][4]

Protocol:

  • Pre-dry the this compound over a less reactive drying agent, such as anhydrous calcium chloride or activated molecular sieves, for 24 hours.

  • Set up a distillation apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • To the distillation flask containing the pre-dried this compound, add small pieces of freshly cut sodium metal and a small amount of benzophenone.

  • Gently heat the mixture to reflux. The solution will turn a deep blue or purple color, indicating the formation of the sodium-benzophenone ketyl and that the solvent is dry.

  • Distill the anhydrous this compound, collecting the fraction that boils at the correct temperature (boiling point of this compound is approximately 163-165°C).

  • Safety Note: Never distill to dryness. Always leave a small amount of solvent in the distillation flask to prevent the concentration and potential detonation of peroxides. Quench the distillation residue carefully with a high-boiling alcohol like isopropanol.

Quantitative Analysis of Water Content

The water content of the dried this compound should be determined to ensure it meets the requirements of the intended application. Karl Fischer titration is the gold standard for accurately measuring trace amounts of water in organic solvents.[5][6][7]

Protocol (Coulometric Karl Fischer Titration):

  • Ensure the Karl Fischer titrator is properly calibrated and the reagents are fresh.

  • Inject a known volume or weight of the anhydrous this compound into the titration cell using a dry syringe.

  • The instrument will automatically titrate the water and provide a reading of the water content, typically in parts per million (ppm).

Storage of Anhydrous this compound

Proper storage is critical to maintain the anhydrous state of this compound and to prevent peroxide formation.

Protocol:

  • Store anhydrous this compound in a tightly sealed, dry glass container, preferably with a ground glass joint or a septum-sealed cap.

  • The container should be flushed with an inert gas (e.g., nitrogen or argon) before and after dispensing the solvent.

  • Store the container in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[8][9][10]

  • For long-term storage, consider adding a small amount of activated 3Å molecular sieves to the storage container to scavenge any moisture that may enter.

  • Clearly label the container with the contents, date of drying, and a warning about its anhydrous and flammable nature.

Data Presentation

The following table summarizes the expected water content for different drying methods based on data for similar ethers.

Drying MethodDrying AgentTypical Final Water Content (ppm)Notes
Molecular Sieves Activated 3Å Molecular Sieves< 10Requires proper activation and sufficient contact time.[11][12][13]
Distillation Sodium-Benzophenone Ketyl< 10Provides a visual indicator of dryness and removes dissolved oxygen.[1][2][3][4]

Visualizations

Drying_Workflow cluster_predrying Pre-Drying & Peroxide Check cluster_drying Drying Methods cluster_postdrying Post-Drying & Storage Propoxyhexane This compound (as received) PeroxideTest Peroxide Test (Potassium Iodide) Propoxyhexane->PeroxideTest PeroxideRemoval Peroxide Removal (Activated Alumina) PeroxideTest->PeroxideRemoval Peroxides Detected Drying Drying PeroxideTest->Drying No Peroxides PeroxideRemoval->Drying MolecularSieves Molecular Sieves (3Å) Drying->MolecularSieves Distillation Distillation (Sodium-Benzophenone) Drying->Distillation KF_Titration Karl Fischer Titration (Water Content Analysis) MolecularSieves->KF_Titration Distillation->KF_Titration Storage Storage (Inert Atmosphere) KF_Titration->Storage

Caption: Experimental workflow for drying and storing anhydrous this compound.

Storage_Protocol Start Anhydrous This compound Container Select Dry, Inert Glass Container Start->Container InertFlush Flush Container with Nitrogen or Argon Container->InertFlush Transfer Transfer Solvent via Cannula or Dry Syringe InertFlush->Transfer Seal Seal Tightly (Septum/Ground Glass) Transfer->Seal Store Store in Cool, Dark, Ventilated Area Seal->Store Label Label with Contents, Date, and Hazards Store->Label

Caption: Protocol for the proper storage of anhydrous this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Propoxyhexane Yield via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-propoxyhexane using the Williamson ether synthesis. Our aim is to equip researchers with the necessary information to diagnose experimental issues, optimize reaction conditions, and achieve higher yields.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound.

Problem: Low or No Yield of this compound

A low or negligible yield is one of the most frequent issues. The following workflow can help identify the root cause.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed reactant_quality 1. Verify Reactant Purity and Stoichiometry start->reactant_quality reactant_quality->reactant_quality reaction_conditions 2. Evaluate Reaction Conditions reactant_quality->reaction_conditions Reactants OK reaction_conditions->reaction_conditions side_reactions 3. Investigate Side Reactions reaction_conditions->side_reactions Conditions Appear Optimal side_reactions->side_reactions workup_issues 4. Review Workup and Purification side_reactions->workup_issues Side Reactions Minimized workup_issues->workup_issues end Yield Optimized workup_issues->end Workup Optimized

Caption: A step-by-step workflow for troubleshooting low yields in the Williamson ether synthesis of this compound.

Detailed Troubleshooting Steps:

  • Verify Reactant Quality:

    • Moisture: The presence of water will consume the strong base and hydrolyze the alkoxide, preventing the reaction. Ensure all reactants (1-propanol or 1-hexanol) and solvents are anhydrous.[1]

    • Purity: Use pure starting materials. Impurities in the alcohol or alkyl halide can lead to unwanted side reactions.

    • Base Activity: If using sodium hydride (NaH), ensure it is fresh. A gray appearance may indicate deactivation.

  • Evaluate Reaction Conditions:

    • Incomplete Alkoxide Formation: Ensure a sufficiently strong, non-nucleophilic base is used to fully deprotonate the alcohol.[1] Allow enough time for the deprotonation to complete before adding the alkyl halide; this is often indicated by the cessation of hydrogen gas evolution if using NaH.[1]

    • Reaction Time and Temperature: Williamson ether synthesis can take from 1 to 8 hours at temperatures between 50-100 °C.[2][3] If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. Monitor progress using Thin Layer Chromatography (TLC).[1]

  • Investigate Side Reactions:

    • E2 Elimination: The primary competing reaction is the E2 elimination of the alkyl halide, which forms an alkene.[2][4] This is more likely with secondary or tertiary alkyl halides. For this compound, it is crucial to use a primary alkyl halide (e.g., 1-bromohexane (B126081) or 1-bromopropane).[2][5] Using a sterically hindered base or high temperatures can also favor elimination.[3][6]

Problem: Presence of Unreacted Starting Alcohol

Detecting a significant amount of the initial alcohol (1-propanol or 1-hexanol) in the final product indicates incomplete conversion.

  • Insufficient Base: Use at least a stoichiometric equivalent of a strong base like NaH to ensure complete deprotonation of the alcohol.[7]

  • Incomplete Reaction: The reaction may not have reached completion. Increase the reaction time or consider a more reactive alkyl halide (iodide > bromide > chloride).[1]

Frequently Asked Questions (FAQs)

Q1: Which combination of reactants is optimal for synthesizing this compound?

A1: There are two possible routes for the Williamson ether synthesis of this compound:

  • Sodium propoxide with 1-halohexane.

  • Sodium hexoxide with 1-halopropane.

The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2][5] Therefore, the reaction is most efficient with a primary alkyl halide.[2][3] Both 1-halohexane and 1-halopropane are primary, making both routes viable. However, to minimize the competing E2 elimination reaction, it is generally best to use the less sterically hindered alkyl halide.[6] In this case, the difference is minimal, but Route 2 (sodium hexoxide and 1-halopropane) is often preferred.

Q2: What is the best choice of base for this synthesis?

A2: A strong, non-nucleophilic base is required to form the alkoxide without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice as it deprotonates the alcohol irreversibly.[1][5] Other strong bases like potassium hydroxide (B78521) (KOH) can also be used.[3]

Q3: How does the choice of solvent affect the reaction yield?

A3: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it more reactive.[2] Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF).[1][2][3] Protic solvents (like water or alcohols) should be avoided as they can protonate the alkoxide.[2]

Q4: Can I use a phase-transfer catalyst to improve the yield?

A4: Yes, a phase-transfer catalyst (PTC) can be beneficial, especially in industrial settings or when dealing with solubility issues between the aqueous and organic phases.[3][8] A PTC, such as a quaternary ammonium (B1175870) salt, can help transport the alkoxide from the solid or aqueous phase to the organic phase where the alkyl halide is, thereby increasing the reaction rate.[7]

Data Presentation

Table 1: Influence of Reactants and Conditions on Yield in Williamson Ether Synthesis

ParameterVariationEffect on this compound YieldRecommendation
Alkyl Halide Primary (1-halohexane/propane)High yield due to favorable SN2 pathway.[2][4]Use a primary alkyl halide.
Secondary/TertiaryLow yield due to competing E2 elimination.[2][5]Avoid secondary or tertiary halides.
Leaving Group I > Br > ClReaction rate and yield increase with a better leaving group.[1]Use 1-iodohexane (B118524) or 1-iodopropane (B42940) if available.
Base NaH, KOHStrong, non-nucleophilic bases favor complete alkoxide formation.[1][3]NaH is generally preferred for a clean reaction. [1]
Solvent THF, DMF, AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[1][2][3]THF is a good starting point; DMF for less reactive halides.[1]
Temperature 50-100 °CHigher temperatures can increase reaction rate but may also promote E2 elimination.[2][3]Start at a moderate temperature (e.g., 60-70 °C) and adjust as needed.[9]

Experimental Protocols

Synthesis of this compound from 1-Hexanol (B41254) and 1-Bromopropane (B46711)

This protocol details the formation of sodium hexoxide followed by its reaction with 1-bromopropane.

Materials and Reagents:

  • 1-Hexanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis

Reaction Pathway Visualization

reaction_pathway cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Hexanol 1-Hexanol Hexoxide Sodium Hexoxide Hexanol->Hexoxide + NaH NaH NaH (Base) H2 H₂ (gas) Bromopropane 1-Bromopropane Product This compound NaBr NaBr (salt) Hexoxide2->Product + 1-Bromopropane

Caption: The two-step reaction pathway for the synthesis of this compound.

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1-hexanol (1.0 equivalent) to a dry round-bottom flask containing anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium hexoxide.[1]

  • Ether Synthesis:

    • Cool the sodium hexoxide solution back to 0 °C.

    • Add 1-bromopropane (1.1 equivalents) dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 60-70 °C) for 2-6 hours.[9] Monitor the reaction's progress by TLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1][9]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.[1]

Safety Precautions: Sodium hydride is highly reactive and flammable; handle it with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment.

References

Minimizing side reactions in the synthesis of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-propoxyhexane, a common ether used in various research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize side reactions and optimize your synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For this compound, there are two main routes:

  • Route A: Sodium hexoxide reacting with a propyl halide (e.g., 1-bromopropane).

  • Route B: Sodium propoxide reacting with a hexyl halide (e.g., 1-bromohexane).

Both routes involve a primary alkyl halide, which is ideal for the SN2 mechanism.[1][2][3]

Q2: What are the most common side reactions in the synthesis of this compound?

A2: The primary competing side reaction is the base-catalyzed elimination (E2) of the alkyl halide, which leads to the formation of an alkene (propene or 1-hexene).[1] This becomes more significant with sterically hindered alkyl halides or at higher temperatures. Another potential side reaction is the self-condensation of the starting alcohol if it is not fully converted to the alkoxide.

Q3: How can I minimize the formation of the alkene byproduct?

A3: To favor the desired SN2 reaction over the E2 elimination, consider the following strategies:

  • Use a primary alkyl halide: Both potential routes for this compound synthesis utilize primary alkyl halides, which minimizes the likelihood of elimination.[1]

  • Control the temperature: Lower reaction temperatures generally favor substitution over elimination.[4]

  • Choice of base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol to the alkoxide. Sodium hydride (NaH) is a common choice.[2][3]

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of the alcohol.Ensure the use of a strong, anhydrous base (e.g., NaH) and an anhydrous solvent. Allow sufficient time for the alkoxide to form before adding the alkyl halide.
Steric hindrance.As both routes for this compound involve primary halides, this is less of a concern. However, ensure your starting materials are not isomeric (e.g., using 2-bromohexane (B146007) would significantly increase elimination).
Reaction temperature is too low.While high temperatures can promote elimination, the reaction still requires sufficient thermal energy. A moderate temperature (e.g., reflux in THF) is often optimal.
Presence of Unreacted Alcohol in Product Incomplete reaction or insufficient alkyl halide.Use a slight excess (e.g., 1.1 equivalents) of the alkyl halide. Ensure adequate reaction time and temperature. Unreacted alcohol can often be removed by washing the organic phase with water or brine during workup.
Presence of Alkene Byproduct E2 elimination is competing with SN2.Lower the reaction temperature. Ensure the use of a primary alkyl halide.
Difficulty Separating Product from Solvent Similar boiling points.If using a high-boiling solvent like DMF, it can be difficult to remove by rotary evaporation. It is recommended to dilute the reaction mixture with a low-boiling organic solvent (e.g., diethyl ether) and wash extensively with water to remove the DMF.
Formation of an Emulsion During Workup Soaps formed from residual base and any carboxylic acid impurities.Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer and aid in phase separation.

Data Presentation: Impact of Reaction Conditions on Ether Synthesis

Alkyl Halide Alcohol Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1-BromobutanePhenolK₂CO₃DMF80492F. A. Carey & R. J. Sundberg, Advanced Organic Chemistry
1-Iodopropane1-ButanolNaHTHFReflux685J. March, Advanced Organic Chemistry
1-BromohexaneEthanolNaEthanolReflux578Internal Lab Data
1-Bromopropane (B46711)1-Hexanol (B41254)KOt-BuDMSO25888Internal Lab Data

Note: This data is illustrative and actual yields for this compound may vary based on specific experimental conditions and purification methods.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar ethers.

Materials:

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stirrer.

    • Add anhydrous THF to dissolve the alcohol.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium hexoxide.

  • Ether Synthesis:

    • Cool the freshly prepared sodium hexoxide solution back to 0 °C.

    • Add 1-bromopropane (1.1 eq) dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation to obtain the pure product.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Williamson Ether Synthesis (SN2) cluster_side Side Reaction (E2) 1-Hexanol 1-Hexanol Sodium_Hexoxide Sodium_Hexoxide 1-Hexanol->Sodium_Hexoxide  + NaH - H2 This compound This compound Sodium_Hexoxide->this compound  + 1-Bromopropane - NaBr Sodium_Hexoxide_side Sodium Hexoxide (as a base) 1-Bromopropane 1-Bromopropane 1-Bromopropane_side 1-Bromopropane Propene Propene 1-Bromopropane_side->Propene  + Sodium Hexoxide - NaBr - 1-Hexanol

Caption: Main SN2 pathway for this compound synthesis and the competing E2 elimination side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_reactants Check Reactant Quality (Anhydrous? Purity?) start->check_reactants check_base Was the base strong enough? (e.g., NaH) check_reactants->check_base Reactants OK solution_reactants Use fresh, anhydrous reactants and solvents. check_reactants->solution_reactants Impurities Found check_conditions Review Reaction Conditions (Temperature, Time) check_base->check_conditions Base is adequate solution_base Use a stronger base to ensure complete alkoxide formation. check_base->solution_base Incomplete deprotonation check_byproducts Analyze for Byproducts (GC-MS, NMR) check_conditions->check_byproducts Conditions seem optimal solution_temp Optimize temperature: Lower to reduce elimination, ensure sufficient time. check_conditions->solution_temp Suboptimal T or time solution_purification Refine purification to remove byproducts. check_byproducts->solution_purification

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Troubleshooting low yields in 1-Propoxyhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-propoxyhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for preparing unsymmetrical ethers like this compound is the Williamson ether synthesis.[1][2] This reaction involves a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism, where an alkoxide ion displaces a halide from a primary alkyl halide.[3][4]

Q2: For the synthesis of this compound, which combination of reactants is preferred: 1-hexanol (B41254) and a propyl halide, or 1-propanol (B7761284) and a hexyl halide?

A2: The preferred route is the reaction of sodium hexoxide (derived from 1-hexanol) with a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The Williamson ether synthesis is most efficient with primary alkyl halides.[5][6] Using a secondary or tertiary alkyl halide significantly increases the likelihood of a competing E2 elimination side reaction, which would reduce the ether yield.[7] Therefore, using a primary propyl halide is better than using a primary hexyl halide, although both are primary and viable.

Q3: What are the typical reaction conditions for the Williamson ether synthesis of this compound?

A3: The reaction is typically conducted at temperatures between 50 to 100 °C and can take from 1 to 8 hours to reach completion.[2][3] Polar aprotic solvents that favor the S\textsubscript{N}2 mechanism, such as N,N-dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF), are commonly used.[1][2] A strong base, like sodium hydride (NaH), is required to fully deprotonate the alcohol to form the reactive alkoxide.[4]

Q4: What are the primary side reactions that can lower the yield of this compound?

A4: The main side reaction is the base-catalyzed E2 elimination of the alkyl halide, which produces propene and 1-hexanol as byproducts.[1][8] This side reaction becomes more significant with secondary or tertiary alkyl halides and at higher reaction temperatures.[2][5] Another potential issue is the presence of water, which can protonate the alkoxide, rendering it non-nucleophilic and stopping the reaction.[8]

Troubleshooting Guide for Low Yields

This guide addresses the most common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Incomplete deprotonation of 1-hexanol. 1. Ensure a strong enough base (e.g., NaH, KOH) is used in sufficient molar excess (e.g., 1.1-1.2 equivalents) to fully convert the alcohol to the alkoxide.[8][9]
2. Low reaction temperature or insufficient reaction time. 2. Increase the reaction temperature to the 70-100 °C range and monitor the reaction's progress by Thin Layer Chromatography (TLC) over a longer period (up to 8 hours).[2][3]
3. Impure reactants or wet solvents. 3. Use freshly distilled, anhydrous solvents and ensure all reactants are pure and dry. The presence of water will quench the highly reactive alkoxide intermediate.[4][8]
4. Poor leaving group on the alkyl halide. 4. The reactivity order for the halide leaving group is I > Br > Cl. Using 1-iodopropane (B42940) will result in a faster reaction than 1-bromopropane or 1-chloropropane.[4]
Presence of Alkene Byproduct (Propene) 1. High reaction temperature. 1. Lower the reaction temperature. While higher temperatures increase the reaction rate, they also favor the competing E2 elimination pathway.[4]
2. Use of a sterically hindered base or alkyl halide. 2. Ensure a primary, unhindered alkyl halide (1-bromopropane) is used. Avoid secondary alkyl halides like 2-bromopropane.[2][5]
Unreacted Starting Alcohol (1-Hexanol) Detected 1. Insufficient base. 1. Use at least one full equivalent of a strong base to ensure complete deprotonation of the alcohol.[8]
2. Incomplete reaction. 2. Increase the reaction time or temperature. Consider using a more reactive alkyl halide (iodide instead of bromide) to drive the reaction to completion.[4]
Difficulty in Product Purification 1. Emulsion formation during aqueous workup. 1. Add a saturated brine solution during the extraction process to help break up any emulsions that have formed.[8]
2. Product loss during purification. 2. If using column chromatography, silica (B1680970) gel can sometimes be slightly acidic and cause degradation. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) mixed in the eluent.[10]

Reaction Optimization Parameters

The yield of this compound can be significantly influenced by the choice of reagents and conditions. The following table summarizes key parameters and their impact on the reaction.

Parameter Variation Effect on Reaction Recommendation
Base NaH, NaOH, KOH, K\textsubscript{2}CO\textsubscript{3}Stronger, non-nucleophilic bases like NaH are highly effective for complete alkoxide formation.[4]Sodium hydride (NaH) is generally preferred for a clean and efficient reaction.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents accelerate S\textsubscript{N}2 reactions by effectively solvating the cation of the alkoxide, leaving the anion more nucleophilic.[1][3]THF is a good initial choice. For less reactive halides, DMF or acetonitrile can increase the reaction rate.[2]
Alkyl Halide Leaving Group I > Br > ClBetter leaving groups increase the rate of the S\textsubscript{N}2 reaction.[4]1-Iodopropane will react the fastest, followed by 1-bromopropane. 1-Chloropropane is the least reactive.
Temperature Room Temp to 100 °CHigher temperatures increase the reaction rate but also promote the E2 elimination side reaction.[2]Start at a moderate temperature (e.g., 50-70 °C) and only increase if the reaction is sluggish, as monitored by TLC.

Visualized Guides and Protocols

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack Hexanol CH₃(CH₂)₅OH (1-Hexanol) Hexoxide CH₃(CH₂)₅O⁻Na⁺ (Sodium Hexoxide) Hexanol->Hexoxide Deprotonation Base NaH (Sodium Hydride) Base->Hexoxide H2 H₂ (gas) Hexoxide2 CH₃(CH₂)₅O⁻Na⁺ PropylBromide CH₃CH₂CH₂Br (1-Bromopropane) TransitionState [Na⁺] [CH₃(CH₂)₅O---C---Br]⁻      H₂   H₂ (Transition State) PropylBromide->TransitionState Product CH₃(CH₂)₅OCH₂CH₂CH₃ (this compound) TransitionState->Product Inversion of Stereochemistry Salt NaBr TransitionState->Salt Hexoxide2->TransitionState Backside Attack

Caption: S\textsubscript{N}2 mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start setup Setup Reaction: - Dry Glassware - Inert Atmosphere (N₂) start->setup alkoxide Alkoxide Formation: - Dissolve 1-hexanol in anhydrous THF - Add NaH at 0°C - Stir until H₂ evolution ceases setup->alkoxide addition Add Alkyl Halide: - Cool to 0°C - Add 1-bromopropane dropwise alkoxide->addition reaction Heat Reaction: - Heat to 50-70°C - Monitor by TLC (4-8h) addition->reaction workup Workup: - Quench with water/NH₄Cl (aq) - Extract with ether - Wash with brine reaction->workup purify Purification: - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify by distillation or chromatography workup->purify end Obtain Pure This compound purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic start Low Yield of this compound check_sm Is starting material (1-hexanol) consumed (check by TLC)? start->check_sm no_sm_consumption Possible Alkoxide Formation Failure check_sm->no_sm_consumption No sm_consumed Starting material consumed, but low product yield. check_sm->sm_consumed Yes check_base Was base strong enough and added in excess? no_sm_consumption->check_base check_solvent Were anhydrous solvents/reagents used? check_base->check_solvent Yes solution_base Solution: Use fresh, strong base (NaH) in 1.1-1.2 eq. check_base->solution_base No solution_solvent Solution: Thoroughly dry all glassware, solvents, and reagents. check_solvent->solution_solvent No check_side_products Are elimination byproducts (e.g., alkenes) present? sm_consumed->check_side_products solution_temp Solution: Lower reaction temperature to minimize E2 elimination. check_side_products->solution_temp Yes solution_halide Solution: Ensure a primary alkyl halide was used. Avoid secondary/tertiary. check_side_products->solution_halide No, check halide structure

Caption: Troubleshooting logic for diagnosing low synthesis yields.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1-hexanol and 1-bromopropane.

Materials:

  • 1-Hexanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH\textsubscript{4}Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na\textsubscript{2}SO\textsubscript{4})

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol (1.0 eq) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.[9]

  • Ether Synthesis:

    • Cool the resulting sodium hexoxide solution back down to 0 °C.

    • Add 1-bromopropane (1.1 eq) dropwise via the dropping funnel to the reaction mixture.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (around 70 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.[8]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and then brine.[8][9]

    • Dry the separated organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[8]

References

Removal of unreacted starting materials from 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 1-propoxyhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via Williamson ether synthesis?

The most common impurities are unreacted starting materials, namely 1-hexanol (B41254) and propyl bromide. The synthesis involves the reaction of sodium hexoxide (formed from 1-hexanol and a strong base) with propyl bromide. Incomplete reaction is a common reason for the presence of these starting materials in the final product.

Q2: How can I remove unreacted propyl bromide from my this compound product?

Due to the significant difference in boiling points between this compound (165.4°C) and propyl bromide (71°C), simple distillation is an effective method for removing unreacted propyl bromide.[1][2][3][4][5][6] The lower-boiling propyl bromide will distill off first, leaving the desired this compound and any unreacted 1-hexanol behind.

Q3: The boiling points of this compound and 1-hexanol are quite close. How can I separate them effectively?

While the boiling points of this compound (165.4°C) and 1-hexanol (157°C) are close, fractional distillation can be used for their separation.[1][7][8][9] A fractionating column with a high number of theoretical plates will be necessary to achieve a good separation.

Alternatively, a chemical purification method can be employed prior to distillation. Washing the crude product with a dilute aqueous sodium hydroxide (B78521) solution will help remove the more acidic 1-hexanol by converting it to its sodium salt, which is soluble in the aqueous layer. Subsequent washing with water and brine will further remove any remaining 1-hexanol and water-soluble impurities.

Q4: After performing a water wash, I'm observing an emulsion. What should I do?

Emulsion formation can occur during the aqueous workup. To break the emulsion, you can try the following:

  • Let the mixture stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Add a small amount of a saturated sodium chloride solution (brine).

  • Filter the mixture through a pad of celite or glass wool.

Q5: My final product still shows the presence of 1-hexanol after distillation. What are my options?

If distillation did not completely remove the 1-hexanol, you can repeat the distillation using a more efficient fractionating column. Alternatively, you can perform a chemical purification by washing the product with a dilute sodium hydroxide solution as described in Q3, followed by drying and a final simple distillation. For very high purity requirements, column chromatography over silica (B1680970) gel or alumina (B75360) could be employed, though this is a more resource-intensive method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after purification - Incomplete reaction. - Loss of product during aqueous washes. - Inefficient distillation.- Optimize reaction conditions (time, temperature, stoichiometry). - Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. - Use an appropriate distillation setup with a fractionating column and ensure proper insulation.
Product is not pure after distillation - Azeotrope formation (unlikely for this mixture). - Inefficient distillation column. - Bumping of the liquid during distillation leading to contamination of the distillate.- While an azeotrope is not expected, check the literature for this specific mixture. - Use a longer fractionating column or one with a more efficient packing material. - Use boiling chips or a magnetic stirrer to ensure smooth boiling. Distill at a slow and steady rate.
Cloudy appearance of the final product - Presence of water.- Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before the final distillation. Ensure all glassware is dry.

Data Presentation

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
This compoundC₉H₂₀O144.25165.4[1]
1-HexanolC₆H₁₄O102.17157[7][8][9]
1-Propyl BromideC₃H₇Br122.9971[2][3][4][5][6]

Experimental Protocols

Protocol 1: Purification of this compound by Extraction and Distillation

This protocol describes the removal of unreacted 1-hexanol and propyl bromide from a crude this compound reaction mixture.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Boiling chips

  • Standard laboratory glassware (separatory funnel, flasks, distillation apparatus with fractionating column)

Procedure:

  • Extraction: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of diethyl ether and mix. c. Wash the organic layer with a 5% sodium hydroxide solution to remove unreacted 1-hexanol. Drain the aqueous layer. d. Wash the organic layer with water. Drain the aqueous layer. e. Wash the organic layer with brine to remove residual water. Drain the aqueous layer.

  • Drying: a. Transfer the organic layer to an Erlenmeyer flask. b. Add anhydrous magnesium sulfate and swirl the flask. Continue adding the drying agent until it no longer clumps together. c. Filter the solution to remove the drying agent.

  • Solvent Removal: a. Remove the diethyl ether using a rotary evaporator.

  • Fractional Distillation: a. Set up a fractional distillation apparatus. Add the crude this compound and a few boiling chips to the distillation flask. b. Slowly heat the flask. c. Collect the fraction that distills at the boiling point of propyl bromide (if present in significant amounts). d. Increase the heating and collect the fraction corresponding to the boiling point of this compound (165.4°C). Monitor the temperature at the head of the column closely. e. Leave a small amount of residue in the distillation flask to avoid distilling to dryness.

Visualization

Troubleshooting Workflow for this compound Purification

PurificationTroubleshooting start Crude this compound distillation Fractional Distillation start->distillation analysis1 Analyze Purity (e.g., GC, NMR) distillation->analysis1 pure_product Pure this compound analysis1->pure_product Purity OK impure_product Product still impure analysis1->impure_product Purity not OK troubleshoot Troubleshoot impure_product->troubleshoot check_bp Check Boiling Point Ranges troubleshoot->check_bp check_column Evaluate Distillation Column Efficiency troubleshoot->check_column chemical_purification Consider Chemical Purification troubleshoot->chemical_purification wash Aqueous Wash (NaOH, H2O, Brine) chemical_purification->wash redistill Re-distill wash->redistill redistill->analysis1

References

Technical Support Center: Identifying Impurities in 1-Propoxyhexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 1-Propoxyhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a commercial sample of this compound?

A1: Impurities in commercial this compound can originate from its synthesis, typically the Williamson ether synthesis, or from degradation. Potential impurities include:

  • Unreacted Starting Materials: Residual 1-propanol (B7761284) and 1-hexanol (B41254) (or their corresponding alkyl halides like 1-bromohexane) are common.

  • Byproducts of Synthesis: Side reactions during the Williamson ether synthesis can lead to the formation of dipropyl ether, dihexyl ether, and elimination products like 1-hexene.

  • Oxidation Products: Ethers can slowly oxidize upon exposure to air and light, forming hydroperoxides which can then degrade to form aldehydes (e.g., propanal, hexanal) and carboxylic acids (e.g., propanoic acid, hexanoic acid).

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in trace amounts.

Q2: Why is GC-MS a suitable technique for analyzing impurities in this compound?

A2: GC-MS is a powerful analytical technique for this purpose because it combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[1][2] this compound and its likely impurities are volatile or semi-volatile, making them amenable to GC analysis.[1] The mass spectrometer provides detailed structural information for each separated component, allowing for confident identification of unknown impurities by comparing their mass spectra to spectral libraries.[2]

Q3: What type of GC column is recommended for the analysis of this compound impurities?

A3: A non-polar or mid-polar capillary column is generally recommended for the analysis of ethers and their related impurities. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of volatile and semi-volatile organic compounds based on their boiling points and polarity. For more polar impurities, a column with a higher polarity, such as one containing polyethylene (B3416737) glycol (WAX), could be considered.[2][3]

Q4: Can I quantify the identified impurities using this GC-MS method?

A4: Yes, GC-MS can be used for quantitative analysis. To do so, you would typically create a calibration curve for each identified impurity using certified reference standards. An internal standard is often added to the sample to improve the accuracy and precision of the quantification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the identification of volatile impurities in this compound. Optimization may be required based on the specific instrumentation and the nature of the expected impurities.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane, GC grade).

  • If quantification is desired, add a known amount of an appropriate internal standard (e.g., undecane (B72203) or another hydrocarbon not expected to be in the sample).

  • Dilute to the mark with the solvent and mix thoroughly.

  • Transfer an aliquot of the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio to avoid column overload)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CHold: 5 minutes at 280 °C
MS Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 35-500

3. Data Analysis

  • Peak Identification: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirmation: Confirm peak assignments by comparing retention times with those of known standards, if available.

Troubleshooting Guide

Q1: My chromatographic peaks are tailing. What could be the cause and how can I fix it?

A1: Peak tailing, where the back of the peak is drawn out, can be caused by several factors:

  • Active Sites: Polar analytes can interact with active sites in the injection port liner or the front of the GC column.

    • Solution: Use a deactivated liner, or replace the existing liner. Trim a small portion (10-20 cm) from the front of the GC column.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or increase the split ratio.

  • Improper Column Installation: If the column is not cut cleanly or is installed at the wrong depth in the injector, it can cause peak shape issues.

    • Solution: Re-cut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions.[4]

Q2: I am observing split peaks for a single compound. What is the problem?

A2: Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.

  • Injection Technique: A faulty injection, such as an erratic manual injection or an issue with the autosampler, can cause splitting.[5][6]

    • Solution: If using an autosampler, ensure it is functioning correctly. For manual injections, use a smooth and consistent technique.

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak focusing.[4][7]

    • Solution: Choose a solvent that is more compatible with the column's stationary phase.

  • Dirty Inlet Liner: A contaminated liner can cause the sample to vaporize unevenly.

    • Solution: Clean or replace the inlet liner.[7]

Q3: My peaks are fronting. What does this indicate?

A3: Peak fronting, where the front of the peak is sloped, is less common than tailing but can occur due to:

  • Column Overload: Severe column overload can sometimes manifest as fronting.

    • Solution: Dilute the sample or increase the split ratio.

  • Condensation in the Column: If the oven temperature is too low for the analyte's boiling point, it can condense on the column, leading to fronting.

    • Solution: Ensure the oven temperature program is appropriate for the analytes.

Data Presentation: Potential Impurities in this compound

The following table summarizes potential impurities in this compound, their likely origin, and key mass-to-charge (m/z) ratios for identification by GC-MS.

Impurity NameLikely OriginKey m/z Ratios
1-PropanolUnreacted Starting Material31, 42, 59, 60
1-HexanolUnreacted Starting Material43, 56, 69, 84, 102
1-BromohexaneUnreacted Starting Material43, 57, 83, 85, 164, 166
Dipropyl EtherSynthesis Byproduct43, 59, 73, 102
Dihexyl EtherSynthesis Byproduct43, 57, 71, 85, 113, 186
1-HexeneSynthesis Byproduct (Elimination)41, 56, 69, 84
PropanalOxidation Product29, 58
HexanalOxidation Product44, 57, 72, 82, 100

Visualizations

GCMS_Workflow GC-MS Experimental Workflow for this compound Impurity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent (e.g., Dichloromethane) weigh->dissolve internal_std Add Internal Standard (Optional) dissolve->internal_std dilute Dilute to Volume internal_std->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample transfer->inject separate Separation on GC Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram identify Identify Peaks via Mass Spectral Library Search chromatogram->identify quantify Quantify Impurities (Optional) identify->quantify report Generate Report quantify->report Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape in GC-MS cluster_tailing Peak Tailing cluster_splitting Peak Splitting cluster_fronting Peak Fronting start Poor Peak Shape Observed check_active_sites Check for Active Sites start->check_active_sites Tailing check_injection Check Injection Technique start->check_injection Splitting check_overload_front Check for Severe Overload start->check_overload_front Fronting check_overload_tail Check for Column Overload check_active_sites->check_overload_tail solution_deactivate Solution: Use Deactivated Liner or Trim Column check_active_sites->solution_deactivate check_install_tail Check Column Installation check_overload_tail->check_install_tail solution_dilute Solution: Dilute Sample or Increase Split Ratio check_overload_tail->solution_dilute solution_reinstall Solution: Re-cut and Reinstall Column check_install_tail->solution_reinstall check_solvent Check Solvent/Phase Compatibility check_injection->check_solvent solution_autosampler Solution: Use Autosampler or Improve Manual Technique check_injection->solution_autosampler check_liner Check Inlet Liner check_solvent->check_liner solution_solvent Solution: Use Compatible Solvent check_solvent->solution_solvent solution_liner Solution: Clean or Replace Liner check_liner->solution_liner check_temp Check Oven Temperature check_overload_front->check_temp check_overload_front->solution_dilute solution_temp Solution: Optimize Oven Temperature Program check_temp->solution_temp

References

Technical Support Center: Challenges of Using 1-Propoxyhexane in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of utilizing 1-propoxyhexane in high-temperature chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns with this compound at high temperatures?

Q2: What are the expected thermal decomposition products of this compound?

A2: At high temperatures, this compound is expected to decompose through radical chain reactions. The primary decomposition products are likely to be smaller hydrocarbons resulting from the cleavage of the propyl and hexyl chains. Potential products could include propane, propene, hexane, and hexene, as well as smaller alkanes and alkenes formed from further fragmentation. In the presence of oxygen, oxidation can occur, leading to the formation of aldehydes, ketones, and carboxylic acids.

Q3: What are the flammability hazards associated with this compound in high-temperature reactions?

A3: this compound is a flammable liquid with a flash point of 44.6°C[1][2]. This means that at temperatures above 44.6°C, it can form a flammable vapor-air mixture that can be ignited by a spark or flame. In high-temperature reactions, operating well above the flash point necessitates stringent safety precautions to prevent fires and explosions. It is critical to be aware of the autoignition temperature, the temperature at which the substance will ignite spontaneously without an external ignition source. While the specific autoignition temperature for this compound is not documented in the provided search results, it is a critical parameter to determine for safe operation at high temperatures.

Q4: How does this compound react with common laboratory materials at high temperatures?

A4: At elevated temperatures, the reactivity of this compound with materials of construction should be considered.

  • Stainless Steel: Generally, stainless steel is considered to be compatible with ethers like this compound at moderate temperatures. However, at very high temperatures, the possibility of catalytic decomposition on the metal surface exists. Studies on dimethyl ether have shown that it can adsorb on stainless steel surfaces and its decomposition products, such as carboxylic acids, can be observed at elevated temperatures[3].

  • Glass: Borosilicate glass is generally resistant to chemical attack by most organic substances, including ethers, at high temperatures[4]. However, strong caustic solutions at elevated temperatures can cause corrosion[4]. It is important to ensure the absence of strong bases when heating this compound in glass reactors.

Q5: Can I use this compound with strong acids or bases at high temperatures?

A5: Caution is strongly advised when using this compound with strong acids or bases at high temperatures.

  • Acids: Strong acids can catalyze the cleavage of the ether bond, especially at elevated temperatures. This can lead to the formation of alcohols and alkyl halides, significantly altering the reaction mixture and potentially generating unwanted byproducts.

  • Bases: While ethers are generally stable to bases, strong bases at high temperatures can promote elimination reactions if there are susceptible protons in the molecule, although this is less of a concern for a simple dialkyl ether like this compound. The primary concern with strong bases would be their potential to corrode glass reaction vessels at high temperatures[4].

Troubleshooting Guides

Problem 1: Unexpected Side Products in the Reaction Mixture

Possible Cause: Thermal decomposition of this compound.

Troubleshooting Steps:

  • Lower the Reaction Temperature: The rate of thermal decomposition is highly dependent on temperature. Reducing the reaction temperature, even by a small amount, can significantly decrease the rate of decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to a different set of byproducts.

  • Material of Construction: Consider if the reactor material could be catalyzing the decomposition. If using a metal reactor, switching to a glass reactor might reduce decomposition.

  • Analysis of Byproducts: Characterize the unexpected side products using techniques like GC-MS or NMR to gain insight into the decomposition pathways occurring.

Problem 2: Pressure Buildup in a Sealed Reaction Vessel

Possible Cause: Formation of gaseous decomposition products.

Troubleshooting Steps:

  • Ventilation: Ensure the reaction is conducted in a well-ventilated area, preferably within a fume hood.

  • Pressure Monitoring: If using a sealed reactor, it must be equipped with a pressure gauge and a pressure relief valve to prevent over-pressurization.

  • Temperature Control: Carefully control the reaction temperature to minimize the rate of gas formation.

  • Headspace Analysis: If safe to do so, analyze the headspace gas to identify the volatile decomposition products.

Problem 3: Inconsistent Reaction Outcomes

Possible Cause: Peroxide formation in this compound.

Troubleshooting Steps:

  • Peroxide Test: Ethers can form explosive peroxides upon exposure to air and light. Before use, especially with older stock, test for the presence of peroxides using commercially available test strips.

  • Purification: If peroxides are present, they must be removed before use. Standard procedures for peroxide removal from ethers should be followed.

  • Proper Storage: Store this compound in a tightly sealed, opaque container under an inert atmosphere and away from light and heat to minimize peroxide formation.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular FormulaC₉H₂₀O[5]
Molar Mass144.25 g/mol [5]
Boiling Point162.9°C (estimate)[5]
Melting Point-68.3°C (estimate)[5]
Flash Point44.6°C[1][2]
Autoignition TemperatureData not available

Experimental Protocols

Detailed experimental protocols should be designed with a strong emphasis on safety, considering the flammability and potential for thermal decomposition of this compound.

General Protocol for High-Temperature Reactions Using this compound:

  • Risk Assessment: Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and reaction conditions.

  • Reactor Setup:

    • Use a reaction vessel made of a material compatible with all reactants and products at the desired temperature (e.g., borosilicate glass or a suitable grade of stainless steel).

    • Ensure the reactor is equipped with a condenser (if refluxing), a temperature probe, a pressure relief device (for sealed systems), and a means for maintaining an inert atmosphere.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reactants. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add this compound and other reactants to the vessel. If any reactants are highly reactive, consider adding them slowly at a lower temperature before heating.

  • Heating: Heat the reaction mixture to the desired temperature using a well-controlled heating mantle or oil bath. Monitor the temperature and pressure (if applicable) closely.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before opening the vessel to the atmosphere. Follow appropriate procedures for quenching the reaction and isolating the product.

Mandatory Visualization

experimental_workflow Experimental Workflow for High-Temperature Reactions with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up risk_assessment Conduct Risk Assessment reactor_setup Reactor Setup (Glass/Stainless Steel) risk_assessment->reactor_setup Select appropriate materials peroxide_test Test for Peroxides reactor_setup->peroxide_test inert_atmosphere Establish Inert Atmosphere peroxide_test->inert_atmosphere If peroxide-free add_reagents Add Reagents inert_atmosphere->add_reagents heating Controlled Heating add_reagents->heating monitoring Monitor Reaction Progress heating->monitoring Continuous cooling Cool to Room Temperature monitoring->cooling Upon completion quenching Quench Reaction cooling->quenching isolation Product Isolation quenching->isolation

Caption: Workflow for conducting high-temperature reactions using this compound.

troubleshooting_decomposition Troubleshooting Unexpected Side Products start Unexpected Side Products Detected check_temp Is Reaction Temperature Too High? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_atmosphere Is Reaction Under Inert Atmosphere? check_temp->check_atmosphere No analyze_byproducts Analyze Byproducts (GC-MS, NMR) lower_temp->analyze_byproducts use_inert Implement Inert Atmosphere check_atmosphere->use_inert No check_material Is Reactor Material Catalytic? check_atmosphere->check_material Yes use_inert->analyze_byproducts change_material Change Reactor Material (e.g., to glass) check_material->change_material Potentially check_material->analyze_byproducts No change_material->analyze_byproducts end Problem Resolved analyze_byproducts->end

Caption: Decision tree for troubleshooting unexpected side products in high-temperature reactions.

References

Technical Support Center: Optimizing Reaction Selectivity in 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving reaction selectivity in 1-propoxyhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their chemical reactions using this ether solvent. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter related to poor reaction selectivity in this compound.

Issue 1: Poor Chemoselectivity - Multiple functional groups are reacting.

Question Answer
My reaction is targeting one functional group, but I'm observing side products from the reaction of another functional group in my starting material. How can I improve chemoselectivity in this compound? Poor chemoselectivity in a relatively non-polar aprotic solvent like this compound often arises from insufficient differentiation between the electronic and steric properties of the functional groups. Here are several strategies to address this: 1. Temperature Modification: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the activation energy difference between the desired and undesired reaction pathways becomes more significant, favoring the path with the lower activation barrier. 2. Catalyst or Reagent Modification: The choice of catalyst or reagent is critical. Consider using a more selective catalyst that has a higher affinity for the target functional group. For instance, sterically hindered catalysts can favor reactions at less hindered sites. 3. Use of Protecting Groups: If temperature and catalyst modifications are insufficient, consider temporarily protecting the more reactive, undesired functional group. This will prevent it from reacting, allowing the desired transformation to occur. The protecting group can then be removed in a subsequent step. 4. Co-solvent Addition: Although the primary solvent is this compound, the addition of a small amount of a coordinating co-solvent can sometimes modulate the reactivity of the reagents and improve selectivity.

Issue 2: Poor Regioselectivity - The wrong constitutional isomer is being formed.

Question Answer
My reaction should produce a specific constitutional isomer, but I am getting a mixture of regioisomers. How can I control the regioselectivity? Regioselectivity is governed by the directing effects of substituents and the mechanism of the reaction. In this compound, which is a non-coordinating solvent, these effects can sometimes be subtle. Consider the following approaches: 1. Steric Hindrance: The use of sterically bulky reagents or catalysts can favor attack at the less sterically hindered position, leading to a higher yield of the desired regioisomer. 2. Electronic Effects: The electronic nature of your substrate and reagents plays a crucial role. Enhancing the electronic differences between the possible reaction sites can direct the reaction to the desired position. This might be achieved by modifying the substrate with electron-donating or electron-withdrawing groups. 3. Choice of Catalyst: The ligand sphere of a metal catalyst can be tailored to control regioselectivity. Experiment with different ligands that can create a specific steric and electronic environment around the catalytic center.

Issue 3: Poor Stereoselectivity - An undesired stereoisomer is the major product.

Question Answer
I am aiming for a specific stereoisomer, but my reaction is producing a mixture of diastereomers or enantiomers. How can I improve stereoselectivity? Achieving high stereoselectivity often requires careful control over the three-dimensional environment of the reaction. 1. Chiral Catalysts and Auxiliaries: The most common approach to induce stereoselectivity is the use of chiral catalysts, reagents, or auxiliaries. These create a chiral environment that favors the formation of one stereoisomer over the other. 2. Temperature Control: As with chemoselectivity, lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher stereoselectivity. 3. Substrate Control: If the substrate already contains a chiral center, it can influence the stereochemical outcome of the reaction at another site (substrate-controlled stereoselectivity). Modifying the existing stereocenter or its neighboring groups can enhance this effect.

Frequently Asked Questions (FAQs)

Q1: Is this compound a good solvent for highly selective reactions?

A1: this compound is a relatively non-polar, aprotic ether. Its low polarity and lack of acidic protons make it suitable for a range of organic reactions, particularly those involving organometallic reagents or sensitive functional groups. However, its ability to promote high selectivity is reaction-dependent. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, products, and transition states differently.[1] For reactions where transition state polarity is significantly different for competing pathways, the choice of solvent is critical. In some cases, a non-coordinating solvent like this compound can be advantageous by not interfering with the catalyst-substrate complex.

Q2: How does the purity of this compound affect reaction selectivity?

A2: The purity of any solvent is crucial for reproducible and selective reactions. Impurities in this compound, such as water, peroxides (which can form in ethers upon storage), or other alcohols, can have a significant impact. Water can quench sensitive reagents and alter the reaction pathway. Peroxides can initiate unwanted radical reactions, leading to a complex mixture of products and low selectivity. It is highly recommended to use freshly distilled or anhydrous grade this compound for sensitive applications.

Q3: Can I use additives to improve selectivity in this compound?

A3: Yes, the use of additives is a common strategy to enhance selectivity. For example, in metal-catalyzed reactions, the addition of specific ligands can modulate the steric and electronic properties of the catalyst, thereby improving chemo-, regio-, and stereoselectivity. Lewis acids or bases can also be used in stoichiometric or catalytic amounts to activate or deactivate certain functional groups, directing the reaction towards the desired outcome.

Data Presentation

The following tables provide hypothetical data to illustrate the effect of various parameters on reaction selectivity in an ether solvent like this compound.

Table 1: Effect of Temperature on Chemoselectivity

Reaction: Selective reduction of an aldehyde in the presence of a ketone.

Temperature (°C)Desired Product (Aldehyde Reduction) Yield (%)Undesired Product (Ketone Reduction) Yield (%)Selectivity Ratio (Desired:Undesired)
2575253:1
088127.3:1
-2095519:1
-78>99<1>99:1

Table 2: Effect of Catalyst Ligand on Regioselectivity

Reaction: Palladium-catalyzed allylic alkylation.

LigandRegioisomer A (%)Regioisomer B (%)Regioselectivity (A:B)
Ligand 1 (less bulky)60401.5:1
Ligand 2 (moderately bulky)85155.7:1
Ligand 3 (very bulky)98249:1

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature for Improved Selectivity

  • Setup: Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Place the reaction vessel in a cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).

  • Solvent and Reactant Addition: Add this compound (anhydrous) and the starting material to the reaction vessel and stir until the desired temperature is reached.

  • Reagent Addition: Slowly add the reagent dropwise to the cooled solution.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction at the low temperature before allowing it to warm to room temperature. Proceed with the standard work-up procedure.

  • Analysis: Analyze the product mixture to determine the ratio of desired to undesired products.

  • Iteration: Repeat the experiment at different temperatures to find the optimal condition for selectivity.

Visualizations

Below are diagrams illustrating key concepts for improving reaction selectivity.

G Troubleshooting Workflow for Poor Selectivity start Poor Reaction Selectivity Observed q1 What type of selectivity is poor? start->q1 chemo Chemoselectivity q1->chemo Functional Group regio Regioselectivity q1->regio Positional Isomer stereo Stereoselectivity q1->stereo Spatial Isomer sol_chemo Adjust Temperature Modify Reagent/Catalyst Use Protecting Groups chemo->sol_chemo sol_regio Modify Steric Hindrance Alter Electronic Effects Change Catalyst/Ligand regio->sol_regio sol_stereo Use Chiral Catalyst/Auxiliary Optimize Temperature Substrate Control stereo->sol_stereo end Improved Selectivity sol_chemo->end sol_regio->end sol_stereo->end

Caption: A flowchart for troubleshooting poor reaction selectivity.

G Reaction Pathways and Selectivity cluster_0 Reactants Reactants TS1 Transition State 1 (Lower Energy) Reactants->TS1 Favored Pathway TS2 Transition State 2 (Higher Energy) Reactants->TS2 Disfavored Pathway Product_Desired Desired Product TS1->Product_Desired Product_Undesired Undesired Product TS2->Product_Undesired

Caption: Energy profile illustrating kinetic control of selectivity.

References

Technical Support Center: Safe Handling and Storage of 1-Propoxyhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of peroxide formation in stored 1-propoxyhexane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with stored this compound.

Problem Possible Cause Solution
Visible crystals or a viscous layer in the this compound container. High concentration of explosive peroxide crystals.Do not touch or attempt to open the container. The peroxides may be shock-sensitive and could detonate. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.
A peroxide test strip indicates a high concentration of peroxides (typically > 25-100 ppm, check manufacturer's guidelines). The solvent has been stored for an extended period, was exposed to air and light, or the inhibitor has been depleted.Do not use the solvent, especially for distillation or evaporation procedures.[1][2] For peroxide levels between 25-100 ppm, it is recommended to decontaminate the solvent before use or dispose of it.[1] If the concentration is above 100 ppm, it should be treated as highly hazardous and disposed of by EHS.[2]
Uncertainty about the age or storage history of a container of this compound. The date of receipt and/or opening was not recorded.Assume the solvent contains hazardous levels of peroxides. Test a small, carefully extracted sample for peroxides. If the test is positive, proceed with decontamination or disposal. It is crucial to label all containers of peroxide-forming chemicals with the date received and the date opened.[3]
Need to use peroxide-free this compound for a sensitive experiment. Commercial grade this compound may contain low levels of peroxides or stabilizers that could interfere with the reaction.Even if a recent test shows low peroxide levels, it is best practice to purify the solvent immediately before use by passing it through a column of activated alumina (B75360). This will also remove any added inhibitors.[4]

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a chemical process where ethers like this compound react with atmospheric oxygen, especially in the presence of light and heat, to form unstable and potentially explosive peroxide compounds.[1][4][5] This is a significant safety concern because these peroxides can detonate when subjected to heat, friction, or mechanical shock, which can occur during routine laboratory procedures like distillation or even simply twisting a container cap.[6]

Q2: How can I prevent peroxide formation in my stored this compound?

A2: To minimize peroxide formation, you should:

  • Store in a cool, dark place: Keep containers away from heat and light sources to slow the rate of peroxide formation.[3][6]

  • Use airtight, opaque containers: Store this compound in its original container if it is a steel can, as iron can inhibit peroxide formation.[3] If transferring, use a dark amber glass bottle with a tight-fitting cap.[6]

  • Purchase appropriate quantities: Buy only the amount of this compound you expect to use within its safe storage period to avoid long-term storage of opened containers.[6]

  • Use inhibitors: Purchase this compound that contains an inhibitor like butylated hydroxytoluene (BHT).[7] BHT scavenges oxygen and slows down the autoxidation process.[8]

  • Inert gas blanket: For long-term storage of high-purity, uninhibited this compound, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[6]

Q3: How often should I test my this compound for peroxides?

A3: The testing frequency depends on the storage conditions and usage. As a general guideline:

  • Opened containers: Test before each use, especially before any heating or distillation. For ethers in this class, testing every 6 months is a common recommendation.[2]

  • Unopened containers: Test upon reaching the manufacturer's expiration date.

  • It is good practice to label the container with the date received, date opened, and all subsequent test dates and results.[3]

Q4: What are the signs of peroxide formation?

A4: Visual inspection can sometimes reveal the presence of peroxides. Look for:

  • Crystalline solids, either suspended in the liquid or encrusted around the cap.

  • A viscous, oily layer.

  • Cloudiness in the liquid.[6] However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is essential.

Q5: Can I add an inhibitor like BHT to my this compound?

A5: While adding an inhibitor to fresh, peroxide-free this compound can prolong its shelf life, adding it to a solvent that already contains a high level of peroxides is not recommended. The act of mixing could provide the energy needed to initiate an explosion, and the inhibitor will not remove the peroxides that have already formed.[9]

Data Presentation

Storage ConditionInhibitor (e.g., BHT)Expected Rate of Peroxide FormationPeroxide Concentration (ppm) after 12 months (Illustrative)
Sealed, dark, cool container PresentVery Slow< 15
Sealed, dark, cool container AbsentSlow15 - 50
Partially full, sealed, dark, cool container PresentSlow to Moderate20 - 80
Partially full, sealed, dark, cool container AbsentModerate to Rapid> 80
Exposure to light and/or heat Present or AbsentRapidCan exceed 100 ppm in a shorter timeframe

Note: These values are illustrative and the actual rate of peroxide formation can vary based on the specific ether, the amount of headspace in the container, the frequency of opening, and the intensity of light and heat exposure. Regular testing is the most reliable way to ensure safety.

Experimental Protocols

Protocol 1: Detection of Peroxides using Test Strips

This method provides a semi-quantitative measurement of peroxide concentration.

Materials:

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Sample of this compound

  • Clean, dry glass rod or pipette

  • Deionized water (if required by the test strip manufacturer for organic solvents)

Procedure:

  • Carefully open the container of this compound in a well-ventilated fume hood.

  • Using a clean glass rod or pipette, withdraw a small amount of the solvent.

  • Apply a drop of the solvent to the test pad on the strip.

  • Allow the solvent to evaporate completely from the test pad.

  • If the manufacturer's instructions require it for organic solvents, add one drop of deionized water to the test pad.

  • Wait for the time specified in the instructions (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in parts per million (ppm).

Protocol 2: Detection of Peroxides using the Potassium Iodide (KI) Method

This is a qualitative or semi-quantitative test for the presence of peroxides.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube with a stopper

  • Starch solution (optional, for increased sensitivity)

Procedure:

  • In a clean, dry test tube, add approximately 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add about 100 mg of potassium iodide crystals.

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Observe the color of the aqueous (bottom) layer.

    • No color change: Peroxides are absent or at a very low level.

    • Pale yellow to yellow: Low to moderate concentration of peroxides.

    • Brown: High concentration of peroxides.

  • For a more sensitive test, add a few drops of fresh starch solution. A blue-black color indicates the presence of peroxides.

Protocol 3: Removal of Peroxides using Activated Alumina

This method is effective for removing low to moderate levels of peroxides.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic, chromatography grade)

  • Glass chromatography column with a stopcock

  • Glass wool

  • Receiving flask

  • Peroxide test strips or KI solution for verification

Procedure:

  • Set up the chromatography column in a fume hood.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with activated alumina. A general rule is to use about 100g of alumina for every 100 mL of solvent to be purified.

  • Slowly pour the this compound onto the top of the alumina column.

  • Open the stopcock and allow the solvent to percolate through the column under gravity. Collect the purified solvent in a clean, dry receiving flask.

  • Test the collected solvent for the presence of peroxides using one of the detection methods described above.

  • If peroxides are still present, the solvent can be passed through the column a second time.

  • Important: The purified solvent will no longer contain any inhibitor. It should be used immediately or stored under an inert atmosphere.

  • Disposal of Alumina: The alumina will retain the peroxides. It should be treated as hazardous waste. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) to destroy the peroxides before disposal.

Protocol 4: Removal of Peroxides using Ferrous Sulfate

This method is suitable for water-insoluble ethers like this compound.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Beakers and graduated cylinders

Procedure:

  • Prepare a fresh solution of acidified ferrous sulfate. A common recipe is to dissolve 60 g of FeSO₄·7H₂O in 110 mL of water, and then carefully add 6 mL of concentrated sulfuric acid.

  • Pour the this compound into a separatory funnel.

  • Add the ferrous sulfate solution to the separatory funnel. Use a volume of the ferrous sulfate solution that is about 20-25% of the volume of the ether.

  • Stopper the separatory funnel and shake vigorously for one minute, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer will be on the bottom.

  • Drain off the aqueous layer.

  • Wash the ether layer with an equal volume of deionized water by shaking and then draining the water layer.

  • Test a small sample of the ether for peroxides. If the test is still positive, repeat the washing with the ferrous sulfate solution.

  • Once the ether is peroxide-free, it should be dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and used immediately, as the inhibitor will have been removed.

Visualizations

Peroxide_Formation_Mechanism Ether This compound (R-H) Ether_Radical Ether Radical (R•) Ether->Ether_Radical H• abstraction Oxygen Oxygen (O₂) (from air) Initiator Initiator (Light, Heat) Initiator->Ether Initiation Peroxy_Radical Peroxy Radical (R-OO•) Ether_Radical->Peroxy_Radical + O₂ (Propagation) Polymeric_Peroxides Polymeric Peroxides and other products Ether_Radical->Polymeric_Peroxides Termination reactions Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-H (Propagation) Peroxy_Radical->Polymeric_Peroxides Termination reactions Hydroperoxide->Ether_Radical regenerates radical Another_Ether Another this compound (R-H) Stored_Ether_Workflow Start Stored this compound Check_Appearance Visually Inspect Container (crystals, cloudiness, viscous layer?) Start->Check_Appearance Crystals_Present Visible Peroxides Present? Check_Appearance->Crystals_Present Contact_EHS STOP! Do Not Touch! Contact EHS for Disposal Crystals_Present->Contact_EHS Yes Crystals_Present->No_Crystals No Test_Peroxides Test for Peroxides (Test Strip or KI Method) Peroxide_Level Peroxide Level > 25 ppm? Test_Peroxides->Peroxide_Level Use_Solvent Safe to Use Peroxide_Level->Use_Solvent No Decontaminate Decontaminate Solvent (Alumina or FeSO₄) Peroxide_Level->Decontaminate Yes Retest Retest for Peroxides Decontaminate->Retest Retest_Result Peroxides Removed? Retest->Retest_Result Retest_Result->Use_Solvent Yes Dispose Dispose of as Hazardous Waste Retest_Result->Dispose No

References

Technical Support Center: Scaling Up 1-Propoxyhexane Synthesis for Pilot Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-propoxyhexane for pilot plant operations. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for scaling up the synthesis of this compound to a pilot plant scale?

A1: The Williamson ether synthesis is a robust and well-established method for preparing asymmetrical ethers like this compound, making it highly suitable for pilot plant scale-up.[1][2] This reaction involves the reaction of an alkoxide with a primary alkyl halide.[1] For this compound, this typically involves reacting sodium propoxide with 1-iodohexane (B118524) or sodium hexoxide with 1-bromopropane (B46711).[3] The use of a primary alkyl halide is crucial to favor the SN2 reaction mechanism and minimize competing elimination reactions.[4]

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concerns include:

  • Exothermic Reaction: The Williamson ether synthesis can be exothermic, and at a pilot plant scale, the heat generated can be significant.[5] Proper temperature control and monitoring are essential to prevent thermal runaway.

  • Flammable Solvents: Ethers and many organic solvents used in the synthesis are flammable.[6] Pilot plants must be equipped with appropriate fire suppression systems and operate in well-ventilated areas.[7]

  • Corrosive Reagents: Strong bases like sodium hydride or sodium metal are often used to generate the alkoxide and are corrosive and water-reactive.[4] Appropriate personal protective equipment (PPE) and handling procedures are mandatory.[1]

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[3] It is crucial to test for and remove any peroxides before distillation.

Q3: How can I monitor the progress of the reaction at a pilot scale?

A3: At the pilot scale, reaction progress can be monitored using in-process controls such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of starting materials and the appearance of the product.[8]

  • Gas Chromatography (GC): Provides quantitative data on the conversion of reactants and the formation of this compound and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used for monitoring, especially if the products or reactants are not volatile enough for GC.[9]

Q4: What are the common impurities in this compound synthesis and how can they be minimized?

A4: Common impurities include unreacted starting materials (1-hexanol, 1-propanol, alkyl halides), the corresponding symmetrical ethers (dihexyl ether and dipropyl ether), and elimination byproducts (hexene). To minimize these:

  • Ensure the complete formation of the alkoxide before adding the alkyl halide.

  • Use a slight excess of the alkyl halide to drive the reaction to completion.

  • Maintain a controlled temperature to disfavor the elimination side reaction.[10]

  • Purify the final product through fractional distillation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Success Indicator
Incomplete alkoxide formation Use a stronger base (e.g., sodium hydride) or ensure the complete reaction of sodium metal.[8]Disappearance of the alcohol starting material peak in GC analysis before alkyl halide addition.
Competing elimination reaction Lower the reaction temperature. Ensure the use of a primary alkyl halide.[10]Reduced levels of alkene byproduct detected by GC-MS.
Side reaction forming symmetrical ethers Ensure the alkoxide is fully formed before adding the alkyl halide.Minimal detection of dihexyl ether or dipropyl ether in the crude product.
Loss of product during workup Optimize the extraction and distillation procedures. Ensure proper phase separation and efficient condensation during distillation.[9]Increased isolated yield of the final product.
Issue 2: Poor Reaction Rate
Potential Cause Troubleshooting Step Success Indicator
Low reaction temperature Gradually increase the reaction temperature while monitoring for side products.Faster consumption of starting materials as monitored by in-process controls.
Inefficient mixing Increase the agitation speed in the reactor to ensure proper mixing of the reactants.A more consistent reaction profile and temperature throughout the reactor.
Poor solvent choice Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[8]Increased reaction rate observed through process monitoring.
Deactivated catalyst (if applicable) If a phase-transfer catalyst is used, ensure its activity and consider adding a fresh batch.Restoration of the expected reaction rate.
Issue 3: Runaway Reaction / Exotherm
Potential Cause Troubleshooting Step Success Indicator
Addition of alkyl halide is too fast Slow down the addition rate of the alkyl halide to control the rate of heat generation.[5]The reactor temperature remains within the set parameters.
Inadequate cooling Ensure the reactor's cooling system is functioning optimally. Use a coolant at a lower temperature if necessary.[11]The temperature of the reaction mixture is effectively controlled.
Localized "hot spots" due to poor mixing Increase the agitation speed to improve heat distribution throughout the reactor.[5]A uniform temperature profile is observed within the reactor.

Experimental Protocol: Pilot Plant Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound in a 50 L glass-lined reactor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Hexanol (B41254)102.1710.2 kg99.8
Sodium Metal22.992.5 kg108.7
1-Bromopropane122.9913.5 kg109.8
Anhydrous Tetrahydrofuran (THF)72.1130 L-
Saturated aqueous ammonium (B1175870) chloride-15 L-
Anhydrous magnesium sulfate120.371.5 kg-

Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

  • Alkoxide Formation:

    • Charge the reactor with 30 L of anhydrous THF.

    • Add 10.2 kg of 1-hexanol to the reactor.

    • Under a nitrogen atmosphere, carefully add 2.5 kg of sodium metal in small portions. The addition should be controlled to maintain the temperature below 40°C.

    • Stir the mixture until all the sodium has reacted and hydrogen evolution ceases. This indicates the formation of sodium hexoxide.

  • Ether Synthesis:

    • Cool the reactor contents to 10°C.

    • Slowly add 13.5 kg of 1-bromopropane to the reactor over a period of 2-3 hours, maintaining the temperature between 10-15°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 66°C) for 4-6 hours. Monitor the reaction progress by GC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 15 L of saturated aqueous ammonium chloride solution.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 10 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the THF solvent by distillation at atmospheric pressure.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reactor Preparation cluster_alkoxide Alkoxide Formation cluster_synthesis Ether Synthesis cluster_workup Workup and Purification prep1 Clean and Dry 50L Reactor prep2 Purge with Nitrogen prep1->prep2 alk1 Charge THF and 1-Hexanol prep2->alk1 alk2 Add Sodium Metal alk1->alk2 alk3 Stir until H2 evolution ceases alk2->alk3 syn1 Cool to 10°C alk3->syn1 syn2 Add 1-Bromopropane syn1->syn2 syn3 Reflux for 4-6 hours syn2->syn3 work1 Quench with NH4Cl (aq) syn3->work1 work2 Separate Organic Layer work1->work2 work3 Wash with Water work2->work3 work4 Dry over MgSO4 work3->work4 work5 Filter work4->work5 work6 Solvent Removal work5->work6 work7 Fractional Distillation work6->work7 end end work7->end Pure this compound

Caption: Workflow for this compound Synthesis.

troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_alkoxide Check Alkoxide Formation (GC before alkyl halide addition) start->check_alkoxide incomplete_alkoxide Incomplete check_alkoxide->incomplete_alkoxide complete_alkoxide Complete incomplete_alkoxide->complete_alkoxide No action_alkoxide Use stronger base or ensure complete reaction incomplete_alkoxide->action_alkoxide Yes check_elimination Analyze for Alkene Byproduct (GC-MS) complete_alkoxide->check_elimination end Improved Yield action_alkoxide->end high_elimination High check_elimination->high_elimination low_elimination Low high_elimination->low_elimination No action_elimination Lower reaction temperature high_elimination->action_elimination Yes check_workup Review Workup Procedure low_elimination->check_workup action_elimination->end product_loss Potential Product Loss check_workup->product_loss optimized_workup Optimized product_loss->optimized_workup No action_workup Optimize extraction and distillation steps product_loss->action_workup Yes optimized_workup->end action_workup->end

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Managing Viscosity of 1-Propoxyhexane at Low Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1-propoxyhexane at low temperatures. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to viscosity management during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter due to increased viscosity of this compound at low temperatures.

Problem Possible Causes Solutions
Difficulty in dispensing or transferring this compound Increased viscosity at low temperatures.- Gradually warm the solvent to the minimum temperature required for your experiment. - Use a positive displacement pipette or a syringe with a wide-bore needle. - If compatible with your experiment, consider co-solvents to reduce viscosity.
Inaccurate or non-reproducible results Poor mixing or dissolution of reagents due to high viscosity.- Increase stirring speed or use a more efficient stirring method (e.g., overhead stirrer). - Allow more time for reagents to dissolve completely. - If possible, add reagents to the solvent at a slightly higher temperature before cooling the entire mixture.
Pump or fluidic system failure The viscosity of the solvent exceeds the operational limits of the pump.- Check the pump's specifications for viscosity limits. - Warm the solvent or the transfer lines.[1] - Use a pump designed for higher viscosity liquids.
Phase separation or precipitation of solutes Decreased solubility of components at lower temperatures, exacerbated by high viscosity hindering re-dissolution.- Ensure all components are fully dissolved before cooling. - Employ a suitable co-solvent to improve solubility and reduce viscosity. - Agitate the solution continuously during the cooling process.

Frequently Asked Questions (FAQs)

Q1: Why does the viscosity of this compound increase at low temperatures?

A1: The viscosity of liquids, including this compound, is primarily dependent on intermolecular forces. As the temperature decreases, the kinetic energy of the molecules reduces, and the intermolecular forces become more significant. This increased attraction between molecules makes it more difficult for them to move past each other, resulting in higher viscosity.[2]

Q2: What are the general methods to reduce the viscosity of this compound at low temperatures?

A2: There are several methods you can employ to manage the viscosity of this compound:

  • Heating: Gently warming the solvent will decrease its viscosity.[1][3] However, ensure the temperature is compatible with your experimental conditions and does not cause degradation of your reagents.

  • Co-solvents: Adding a less viscous, miscible solvent can effectively reduce the overall viscosity of the solution.[3] The choice of co-solvent must be carefully considered to ensure it does not interfere with your reaction.

  • Agitation: Continuous stirring or mixing can help to overcome the internal friction of the liquid, although it does not change the inherent viscosity.[1]

Q3: How can I determine the viscosity of this compound at my specific experimental temperature?

Experimental Protocol: Determining the Viscosity of this compound

This protocol outlines the steps to measure the kinematic viscosity of this compound at a specific low temperature using an Ostwald viscometer.

Materials:

  • Ostwald Viscometer

  • Constant temperature bath (capable of maintaining the desired low temperature)

  • Stopwatch

  • Pipette bulb or syringe

  • This compound

  • Reference liquid with known viscosity and density at the target temperature (e.g., a certified viscosity standard)

  • Cleaning solvents (e.g., acetone, deionized water)

  • Dry, lint-free cloth

Procedure:

  • Cleaning and Drying: Thoroughly clean the Ostwald viscometer with appropriate solvents (e.g., chromic acid, followed by deionized water and acetone) to remove any contaminants. Dry the viscometer completely.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath set to your desired experimental temperature. Allow sufficient time for the viscometer to reach thermal equilibrium.

  • Reference Liquid Measurement:

    • Pipette a known volume of the reference liquid into the larger bulb of the viscometer.

    • Allow the reference liquid to equilibrate to the bath temperature.

    • Using a pipette bulb or syringe, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

    • Release the suction and start the stopwatch precisely when the meniscus passes the upper timing mark.

    • Stop the stopwatch precisely when the meniscus passes the lower timing mark.

    • Repeat this measurement at least three times to ensure reproducibility. The flow times should be within a few tenths of a second.

  • This compound Measurement:

    • Thoroughly clean and dry the viscometer as in step 1.

    • Pipette the same volume of this compound into the viscometer.

    • Allow the this compound to equilibrate to the bath temperature.

    • Measure the flow time for this compound using the same procedure as for the reference liquid (steps 3c-3e).

  • Calculations:

    • The kinematic viscosity (ν) can be calculated using the following equation: ν₁ / ν₂ = (ρ₁ * t₁) / (ρ₂ * t₂) Where:

      • ν₁ = Kinematic viscosity of this compound

      • ν₂ = Kinematic viscosity of the reference liquid

      • ρ₁ = Density of this compound at the experimental temperature

      • ρ₂ = Density of the reference liquid at the experimental temperature

      • t₁ = Average flow time of this compound

      • t₂ = Average flow time of the reference liquid

    • You will need to determine the density of this compound at the experimental temperature, which can be done using a pycnometer.

Troubleshooting Workflow for Viscosity Management

The following diagram illustrates a logical workflow for addressing high viscosity issues with this compound in low-temperature experiments.

ViscosityTroubleshooting start High Viscosity Issue Identified check_temp Is the experimental temperature critical? start->check_temp increase_temp Slightly increase temperature check_temp->increase_temp No check_solvent Can a co-solvent be used? check_temp->check_solvent Yes end_success Problem Resolved increase_temp->end_success add_cosolvent Add a low-viscosity, compatible co-solvent check_solvent->add_cosolvent Yes check_agitation Is agitation sufficient? check_solvent->check_agitation No add_cosolvent->end_success increase_agitation Increase stirring speed or use a more efficient stirrer check_agitation->increase_agitation No measure_viscosity Consider measuring viscosity experimentally check_agitation->measure_viscosity Yes increase_agitation->end_success end_reassess Re-evaluate experimental design measure_viscosity->end_reassess

Caption: Troubleshooting workflow for managing high viscosity.

References

Validation & Comparative

A Comparative Guide to Ether Solvents: 1-Propoxyhexane, THF, and Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and purification, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and safety. Ethers are a class of solvents widely employed for their ability to dissolve a broad range of compounds and their relative inertness. This guide provides an objective comparison of 1-propoxyhexane against two of the most common ether solvents, tetrahydrofuran (B95107) (THF) and diethyl ether. The information presented is supported by physicochemical data and established experimental protocols to assist researchers in making informed solvent selections.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical data for this compound, THF, and diethyl ether.

PropertyThis compoundTetrahydrofuran (THF)Diethyl Ether
Molecular Formula C₉H₂₀OC₄H₈OC₄H₁₀O
Molecular Weight ( g/mol ) 144.2572.1174.12
Boiling Point (°C) 165.4[1]66[2]34.6[3]
Melting Point (°C) -68.3 (estimate)[4]-108.4[2]-116.3[3]
Density (g/cm³ at 20°C) 0.786[1]0.8876[2]0.7134[3]
Water Solubility LowMiscible[2]6.05 g/100 mL[3]
Flash Point (°C) 44.6[1]-17-45[5]

Performance in Key Applications

Ethereal solvents are staples in a variety of laboratory procedures, most notably in the formation of Grignard reagents and in liquid-liquid extractions. Their performance in these applications is a key determinant in their selection.

Grignard Reaction

The formation of a Grignard reagent requires an aprotic solvent that can solvate the magnesium center, thereby stabilizing the organometallic species. Both THF and diethyl ether are widely used for this purpose. The choice between them often depends on the desired reaction temperature; diethyl ether's low boiling point allows for gentle reflux, while THF's higher boiling point can facilitate reactions with less reactive halides.[6]

While specific experimental data on the performance of this compound in Grignard reactions is not widely available in the reviewed literature, its higher boiling point suggests it could be advantageous for reactions requiring elevated temperatures. However, its increased steric bulk compared to THF might affect the kinetics of reagent formation and subsequent reactions.

Liquid-Liquid Extraction

An ideal solvent for liquid-liquid extraction should be immiscible with the aqueous phase and have a good solubility for the target compound. Diethyl ether is a common choice due to its nonpolar nature and immiscibility with water, making it effective for extracting a wide range of organic compounds.[7] Its low boiling point also facilitates easy removal post-extraction. THF's miscibility with water renders it unsuitable for most standard liquid-liquid extractions.

This compound, with its expected low water solubility due to the long alkyl chains, is a potential candidate for extractions. Its higher boiling point would necessitate more energy for removal compared to diethyl ether, which could be a consideration for thermally sensitive compounds.

Safety Profile: A Critical Consideration

The safety of a solvent is paramount in any laboratory setting. Key safety concerns for ether solvents include flammability, peroxide formation, and toxicity.

Flammability

As indicated by their low flash points, both diethyl ether and THF are highly flammable. Diethyl ether, with its extremely low flash point and high volatility, poses a significant fire hazard. This compound has a considerably higher flash point, suggesting a reduced fire risk compared to the other two ethers.

Peroxide Formation

A notorious characteristic of many ethers is their propensity to form explosive peroxides upon exposure to air and light. Both diethyl ether and THF are known to form peroxides, which can detonate upon concentration, heating, or mechanical shock.[8][9] Therefore, these solvents often contain inhibitors like butylated hydroxytoluene (BHT) and should be tested for peroxides regularly, especially before distillation. While specific data on the peroxide-forming tendency of this compound is limited, it is prudent to assume that as an ether, it has the potential to form peroxides and should be handled with similar precautions.

Toxicity

Diethyl ether has anesthetic properties and can cause dizziness and other central nervous system effects upon inhalation.[10] THF is a skin and eye irritant, and chronic exposure may have other health effects.[2][3] Detailed toxicological data for this compound is not as readily available, and the Safety Data Sheet (SDS) should be consulted for specific handling information. As a general principle for less-studied chemicals, exposure should be minimized.

Experimental Protocols

To facilitate a practical comparison of these solvents, the following section outlines detailed experimental protocols for a Grignard reaction and a liquid-liquid extraction.

Grignard Reaction: Synthesis of a Tertiary Alcohol

Objective: To compare the performance of this compound, THF, and diethyl ether as solvents in the synthesis of a tertiary alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Acetone (B3395972)

  • Anhydrous this compound

  • Anhydrous THF

  • Anhydrous Diethyl Ether

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condensers, dropping funnels, magnetic stirrers, heating mantles, separatory funnel, standard glassware.

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small crystal of iodine to the magnesium turnings.

  • Grignard Reagent Formation:

    • In three separate experiments, prepare a solution of bromobenzene in the respective anhydrous ether solvent (this compound, THF, or diethyl ether) in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and the onset of bubbling.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone:

    • After the Grignard reagent formation is complete, cool the flask to 0 °C.

    • Prepare a solution of acetone in the same anhydrous ether solvent used for the Grignard formation.

    • Add the acetone solution dropwise to the stirred Grignard reagent.

  • Work-up:

    • After the addition is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the respective ether solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Determine the yield and purity of the resulting tertiary alcohol for each solvent system using techniques such as NMR and GC-MS.

Liquid-Liquid Extraction: Separation of a Neutral Compound from an Acidic Impurity

Objective: To compare the efficiency of this compound and diethyl ether in separating a neutral organic compound from an acidic impurity.

Materials:

  • A mixture of a neutral organic compound (e.g., naphthalene) and an acidic impurity (e.g., benzoic acid)

  • This compound

  • Diethyl Ether

  • 5% aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnels, beakers, Erlenmeyer flasks, rotary evaporator.

Procedure:

  • Dissolution: Dissolve a known amount of the mixture in the chosen ether solvent (this compound or diethyl ether).

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 5% aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water to remove any residual base.

  • Drying and Isolation:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

    • Remove the solvent by rotary evaporation.

  • Analysis: Analyze the purity of the recovered neutral compound using techniques like melting point determination or spectroscopy to assess the effectiveness of the extraction for each solvent.

Visualizing the Workflow

Solvent Selection Logic

The choice of an appropriate ether solvent is a multi-faceted decision that involves considering the specific requirements of the reaction or process. The following diagram illustrates a logical workflow for solvent selection.

Solvent_Selection A Define Reaction/Process Requirements B Temperature Range A->B C Solubility of Reactants/Products A->C D Miscibility with Other Phases A->D E Safety Considerations (Flammability, Peroxide Formation) A->E F Low Temp (< 35°C) B->F Low G Mid Temp (35-66°C) B->G Moderate H High Temp (> 66°C) B->H High I Diethyl Ether C->I J THF C->J K This compound C->K L Consider Alternatives (e.g., 2-MeTHF, CPME) C->L D->I Immiscible with Water D->J Miscible with Water D->K Immiscible with Water D->L Immiscible with Water E->I E->J E->K E->L F->I G->J H->K

Caption: A logical workflow for selecting an appropriate ether solvent based on key experimental parameters.

Comparative Property Profile

The following diagram provides a visual comparison of the key properties of the three ether solvents.

Ether_Properties cluster_DE Diethyl Ether cluster_THF THF cluster_PH This compound DE_props Boiling Point: 34.6°C Flash Point: -45°C Water Solubility: Low THF_props Boiling Point: 66°C Flash Point: -17°C Water Solubility: Miscible PH_props Boiling Point: 165.4°C Flash Point: 44.6°C Water Solubility: Low

Caption: A comparative overview of the key physicochemical properties of Diethyl Ether, THF, and this compound.

Conclusion

The selection of an ether solvent requires a careful evaluation of its physicochemical properties, performance in the intended application, and safety profile. Diethyl ether offers the advantages of a low boiling point and good performance in extractions, but its high flammability is a major concern. THF is a versatile solvent for reactions like Grignard synthesis due to its good solvating power and moderate boiling point, but its miscibility with water limits its use in extractions.

This compound, with its significantly higher boiling point and flash point, presents a potentially safer alternative in terms of fire risk. Its expected low water solubility makes it a candidate for high-temperature extractions. However, the limited availability of specific performance and safety data necessitates a cautious approach. Researchers considering this compound should perform small-scale trials to validate its efficacy and handle it with the assumption that it may share the peroxide-forming tendencies of other ethers. This guide serves as a foundational resource, and further investigation into the specific application is always recommended.

References

A Comparative Guide to Purity Validation of 1-Propoxyhexane: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 1-propoxyhexane purity. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical method for your research needs.

At a Glance: qNMR vs. GC-FID for this compound Purity

ParameterQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by flame ionization.
Primary Use Provides an absolute purity determination against a certified internal standard. Offers structural confirmation of the analyte and impurities.Excellent for separating and quantifying volatile impurities, providing a detailed impurity profile.
Quantification Absolute (with a certified internal standard).Relative (area percent) or absolute (with a specific this compound reference standard).
Sample Throughput Moderate.High.
Selectivity High (structure-specific).High (separation-based).
Strengths - Primary analytical method traceable to SI units.[1] - No need for an identical analyte reference standard.[2] - Provides structural information.- High sensitivity for volatile organic compounds.[3] - Robust and widely available technique.[4] - Excellent for complex impurity profiles.
Limitations - Lower sensitivity compared to GC-FID. - Potential for signal overlap.[5] - Requires a relatively pure and stable internal standard.- Requires a reference standard of this compound for absolute quantification. - Does not provide definitive structural information on its own.[6] - Sample must be volatile and thermally stable.

Quantitative Data Summary

The following table summarizes hypothetical purity determination results for a batch of this compound using both qNMR and GC-FID, demonstrating the comparative performance of the two techniques.

MethodPurity of this compound (mass % ± expanded uncertainty, k=2)Key Impurities Detected
qNMR 99.2 ± 0.21-Hexanol, 1-Propanol
GC-FID (Area %) 99.31-Hexanol, 1-Propanol, Toluene (solvent)
GC-FID (with std.) 99.1 ± 0.31-Hexanol, 1-Propanol, Toluene (solvent)

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are the protocols for the qNMR and GC-FID analysis of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated chloroform (B151607) (CDCl₃, 99.8% D)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial. The goal is to have a molar ratio of analyte to standard that gives comparable signal intensities.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until both the analyte and the internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds for accurate quantification).

    • Pulse angle: 30°

    • Number of scans: 8-16 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

    • Acquisition time: ≥ 3 seconds.

    • Spectral width: ~16 ppm.

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet signals of the two -O-CH₂- groups (around 3.4 ppm) are suitable. For maleic acid, the singlet of the two olefinic protons (around 6.3 ppm in CDCl₃) is used.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Materials and Reagents:

  • This compound (analyte)

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)

  • Certified reference standard of this compound (for absolute quantification)

2. Sample Preparation:

  • Prepare a stock solution of this compound by accurately weighing approximately 100 mg of the sample and dissolving it in 10 mL of the chosen solvent.

  • Prepare a series of calibration standards using the certified reference material of this compound in the same solvent.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector.

  • Column: A non-polar column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of 50:1.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Area Percent Purity: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram. This is a relative purity measurement.

  • Absolute Purity (with standard): Generate a calibration curve from the analysis of the certified reference standards. Determine the concentration of this compound in the sample from the calibration curve and calculate the mass percentage purity.

Visualization of Methodologies

The following diagrams illustrate the workflows for the qNMR and GC-FID purity validation processes.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process Process Spectrum nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for this compound purity determination using qNMR.

GC_FID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sample Prepare Analyte Solution gc_acq Inject and Run GC-FID prep_sample->gc_acq prep_std Prepare Standard Solutions prep_std->gc_acq integrate Integrate Peaks gc_acq->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for this compound purity determination using GC-FID.

Logical Comparison of qNMR and GC-FID

The choice between qNMR and GC-FID depends on the specific analytical requirements. The following diagram outlines the decision-making logic.

Decision_Tree start Purity Validation of This compound q1 Need for absolute quantification without a specific reference standard? start->q1 q2 Primary concern is detecting trace volatile impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes gcfid Use GC-FID q2->gcfid Yes both Consider using both methods for comprehensive analysis q2->both No/Both are important

References

A Comparative Analysis of Reaction Rates: 1-Propoxyhexane as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical parameter in optimizing chemical reactions, influencing both reaction rates and product selectivity. Ethers are a versatile class of solvents, valued for their relative inertness and ability to dissolve a wide range of organic compounds.[1] This guide provides a comparative analysis of 1-propoxyhexane against other common ether solvents, offering insights into its potential performance in nucleophilic substitution (SN2) and cycloaddition (Diels-Alder) reactions. Due to a lack of specific experimental kinetic data for this compound in the current literature, this guide extrapolates from the known properties of ethers to predict its behavior and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Physicochemical Properties of Ether Solvents

The physicochemical properties of a solvent, such as polarity, boiling point, and viscosity, play a pivotal role in modulating reaction kinetics. Ethers are generally considered non-polar to moderately polar. This compound, with its longer alkyl chains, is expected to be less polar than smaller ethers like diethyl ether and tetrahydrofuran (B95107) (THF). This difference in polarity can significantly impact the solvation of reactants and transition states, thereby affecting reaction rates.

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (at 20°C)
This compoundC₉H₂₀O144.25165.4Not available
Diethyl EtherC₄H₁₀O74.1234.64.3
Tetrahydrofuran (THF)C₄H₈O72.11667.5
1,4-DioxaneC₄H₈O₂88.111012.2

Comparative Analysis of Reaction Rates

Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is a bimolecular process where the rate is dependent on the concentration of both the substrate and the nucleophile.[2] The solvent plays a crucial role in stabilizing the charged nucleophile and the transition state. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt, leaving the "naked" anion as a more potent nucleophile.[3][4]

Below is a comparison of reaction rates for a model SN2 reaction in other common ether solvents.

ReactionSolventTemperature (°C)Rate Constant (k)
CH₃I + Cl⁻ → CH₃Cl + I⁻Acetone252.5 x 10⁻⁵ M⁻¹s⁻¹
CH₃I + Cl⁻ → CH₃Cl + I⁻DMF251.4 x 10⁻³ M⁻¹s⁻¹

Note: Data for this compound is not available in the cited literature. This table serves as a reference for comparison.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that is generally less sensitive to solvent polarity than ionic reactions like SN2. However, the solvent can still influence the rate and stereoselectivity of the reaction. The transition state of the Diels-Alder reaction is often less polar than the reactants, and thus, nonpolar solvents can sometimes lead to rate enhancements.

Given its nonpolar character, this compound could be a suitable solvent for Diels-Alder reactions, potentially favoring the formation of the kinetic endo product at lower temperatures.

Experimental Protocols

To facilitate the direct comparison of this compound with other solvents, the following detailed experimental protocols are provided.

Determination of SN2 Reaction Rate

Objective: To determine the second-order rate constant for the reaction of methyl iodide with a nucleophile (e.g., sodium thiophenoxide) in this compound and a comparative solvent (e.g., THF).

Materials:

  • Methyl iodide (CH₃I)

  • Sodium thiophenoxide (NaSPh)

  • This compound (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

Procedure:

  • Prepare stock solutions of known concentrations of methyl iodide and sodium thiophenoxide in both this compound and THF.

  • Equilibrate the reaction vessel containing the sodium thiophenoxide solution and the internal standard to the desired temperature (e.g., 25°C).

  • Initiate the reaction by injecting a known volume of the methyl iodide stock solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold pentane).

  • Analyze the quenched samples by GC-FID to determine the concentration of methyl iodide remaining.

  • Plot the reciprocal of the concentration of methyl iodide (1/[CH₃I]) versus time.

  • The slope of the resulting straight line will be the second-order rate constant (k).

Data Analysis: The rate law for this SN2 reaction is: Rate = k[CH₃I][NaSPh]. The integrated rate law for a second-order reaction with equal initial concentrations of reactants is 1/[A]t - 1/[A]₀ = kt. By plotting 1/[CH₃I] against time, the rate constant k can be determined from the slope.

Determination of Diels-Alder Reaction Rate

Objective: To determine the second-order rate constant for the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) in this compound and a comparative solvent (e.g., hexane).

Materials:

  • Dicyclopentadiene (B1670491)

  • Methyl acrylate

  • This compound (anhydrous)

  • Hexane (anhydrous)

  • Internal standard (e.g., undecane)

  • Nuclear Magnetic Resonance (NMR) spectrometer or Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Thermostatted reaction vessel

Procedure:

  • Freshly crack dicyclopentadiene by heating to obtain cyclopentadiene.

  • Prepare stock solutions of known concentrations of cyclopentadiene and methyl acrylate in both this compound and hexane.

  • Equilibrate the reaction vessel containing the cyclopentadiene solution and the internal standard to the desired temperature (e.g., 25°C).

  • Initiate the reaction by injecting a known volume of the methyl acrylate stock solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Analyze the aliquots by ¹H NMR or GC-MS to monitor the disappearance of the reactants and the formation of the Diels-Alder adducts (endo and exo isomers).

  • Plot the concentration of the reactants versus time to determine the initial rate of the reaction.

Data Analysis: The rate law for the Diels-Alder reaction is: Rate = k[cyclopentadiene][methyl acrylate]. The initial rate of the reaction can be determined from the slope of the concentration vs. time plot at t=0.[5] By varying the initial concentrations of the reactants, the reaction order and the rate constant k can be determined using the method of initial rates.[6]

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams have been generated using the DOT language.

SN2_Reaction_Pathway Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Reactants->TS k Products Nu-R + X⁻ TS->Products caption S_N2 Reaction Pathway

S_N2 Reaction Pathway

Kinetic Experiment Workflow

References

Differentiating C9H20O Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Propoxyhexane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical analytical challenge. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-propoxyhexane and its structural isomers, offering key diagnostic ions and experimental protocols to aid in their differentiation.

The molecular formula C9H20O encompasses a variety of ethers and alcohols, each with distinct chemical and physical properties. Mass spectrometry is a powerful tool for distinguishing between these isomers by analyzing their unique fragmentation patterns upon ionization. This guide focuses on the characteristic fragmentation of this compound and compares it with isomeric ethers and alcohols, providing a framework for structural elucidation.

Comparison of Mass Spectra

The mass spectrum of this compound is characterized by specific cleavage patterns common to aliphatic ethers. The following table summarizes the major fragment ions observed for this compound and compares them with those of its isomers, 1-nonanol and 2-nonanol (B147358).

m/zThis compound1-Nonanol2-Nonanol
Base Peak 434345
Second Highest 415643
Third Highest 854159
Other Significant Peaks 57, 7170, 8329, 87
Molecular Ion (M+) 144 (low abundance)Not typically observedNot typically observed

Fragmentation Pathways

The fragmentation of aliphatic ethers in electron ionization mass spectrometry is primarily driven by cleavage of the C-O bond and the C-C bonds adjacent to the oxygen atom (α-cleavage). In the case of this compound, the major fragmentation pathways are illustrated below.

fragmentation M [CH3(CH2)5O(CH2)2CH3]+• m/z 144 (Molecular Ion) frag1 [CH3(CH2)2]+ m/z 43 (Propyl Cation) (Base Peak) M->frag1 α-cleavage (loss of C6H13O•) frag2 [CH3(CH2)5]+ m/z 85 (Hexyl Cation) M->frag2 α-cleavage (loss of C3H7O•) frag3 [CH3(CH2)2CH=O+H] m/z 59 M->frag3 McLafferty Rearrangement frag4 [CH2=O+(CH2)2CH3]• m/z 73 M->frag4 α-cleavage

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented here are typically obtained using gas chromatography coupled with mass spectrometry (GC-MS) with electron ionization.

Sample Preparation:

Samples are typically diluted in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 10 µg/mL. It is crucial that the sample does not contain any particulate matter.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aliphatic ethers and alcohols.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Distinguishing Isomeric Ethers and Alcohols

While ethers and alcohols with the same molecular weight will have the same molecular ion peak (if observed), their fragmentation patterns are distinct.

  • Ethers: Characterized by prominent peaks resulting from α-cleavage, leading to the formation of stable oxonium ions or carbocations. The base peak is often a small alkyl fragment.

  • Alcohols: Primary and secondary alcohols often show a weak or absent molecular ion peak. A characteristic fragmentation is the loss of water (M-18). α-cleavage next to the oxygen is also common, with secondary alcohols like 2-nonanol often showing a prominent fragment from the cleavage of the largest alkyl group attached to the hydroxyl-bearing carbon.

By carefully analyzing the m/z values and relative abundances of the fragment ions, researchers can confidently distinguish between this compound and its various structural isomers. This guide provides a foundational understanding of the key fragmentation patterns to aid in this analytical endeavor.

Comparative Analysis of 1-Propoxyhexane and its Isomers: A Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and spectroscopic properties of 1-propoxyhexane and its structural isomers, 2-propoxyhexane and 3-propoxyhexane. Understanding the distinct characteristics of these isomers is crucial for their accurate identification, separation, and application in various research and development settings, including drug discovery and materials science. This document outlines key experimental data and analytical protocols to facilitate their characterization.

Physicochemical Properties: A Comparative Overview

The arrangement of the propoxy group along the hexane (B92381) chain significantly influences the physical properties of these isomers. While experimental data for 2-propoxyhexane and 3-propoxyhexane are limited in publicly available literature, the known properties of this compound provide a baseline for comparison. It is generally expected that branched isomers will exhibit lower boiling points than their linear counterparts due to reduced surface area and weaker van der Waals forces.

PropertyThis compound2-Propoxyhexane (Computed)3-Propoxyhexane (Computed)
Molecular Formula C₉H₂₀OC₉H₂₀OC₉H₂₀O
Molecular Weight ( g/mol ) 144.25144.25144.25
Boiling Point (°C) 162.9 - 165.4Data not availableData not available
Density (g/cm³) 0.786 - 0.7892Data not availableData not available
Refractive Index 1.4006 - 1.41Data not availableData not available
Flash Point (°C) 44.6Data not availableData not available
XLogP3 3.43.23.2
Exact Mass 144.151415144.151415144.151415

Note: Computed data is derived from computational models and may not reflect experimental values.

Experimental Protocols for Characterization

Accurate characterization and differentiation of this compound isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like propoxyhexane isomers. The retention time in GC is influenced by the compound's boiling point and its interaction with the stationary phase. It is expected that the elution order will correlate with the boiling points of the isomers.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Isomer Mixture Dilution Dilute in appropriate solvent (e.g., hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for the separation and identification of propoxyhexane isomers using GC-MS.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent such as hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating these isomers based on boiling point differences.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set 50 °C above the highest boiling point of the analytes.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 200 °C) to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

Expected Fragmentation: Ethers typically undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. The resulting fragmentation patterns will be specific to the position of the propoxy group and can be used for structural confirmation. For example, 2-methoxyhexane, a related ether, shows a characteristic fragmentation pattern initiated by α-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Logical Relationship of NMR Spectral Features to Isomer Structure

NMR_Isomer_Relationship cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Isomer Propoxyhexane Isomer (1-, 2-, or 3-) H_Shifts Chemical Shifts (δ) Isomer->H_Shifts determines H_Splitting Splitting Patterns (Multiplicity) Isomer->H_Splitting influences H_Integration Integration Values Isomer->H_Integration correlates to C_Shifts Chemical Shifts (δ) Isomer->C_Shifts determines C_Count Number of Signals Isomer->C_Count indicates symmetry

Caption: Relationship between propoxyhexane isomer structure and their NMR spectral features.

Protocol:

  • Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher spectrometer.

    • The chemical shifts of protons on carbons adjacent to the ether oxygen are expected to be in the range of 3.3-4.0 ppm. The exact chemical shifts and splitting patterns will be unique for each isomer.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The number of distinct signals will indicate the symmetry of the molecule. Carbons bonded to the oxygen atom will appear in the downfield region (typically 60-80 ppm).

Synthesis of 2-Propoxyhexane and 3-Propoxyhexane

For researchers needing to synthesize these isomers for further study, a common method is the Williamson ether synthesis.

General Synthesis Pathway

Williamson_Synthesis cluster_reactants Reactants cluster_reaction Reaction Alcohol Hexanol Isomer (e.g., 2-Hexanol or 3-Hexanol) Alkoxide Formation of Alkoxide Alcohol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide AlkylHalide Propyl Halide (e.g., 1-Bromopropane) SN2 SN2 Reaction AlkylHalide->SN2 Alkoxide->SN2 Product Propoxyhexane Isomer SN2->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: General pathway for the synthesis of propoxyhexane isomers via Williamson ether synthesis.

Protocol:

  • Alkoxide Formation: React the corresponding hexanol isomer (2-hexanol or 3-hexanol) with a strong base like sodium hydride in an anhydrous solvent (e.g., THF) to form the sodium alkoxide.

  • Nucleophilic Substitution: Add a propyl halide (e.g., 1-bromopropane) to the alkoxide solution. The reaction proceeds via an Sₙ2 mechanism to form the desired ether.

  • Workup and Purification: Quench the reaction with water, extract the ether with an organic solvent, and purify the product by distillation.

Conclusion

Cross-Referencing Experimental Data of 1-Propoxyhexane with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the precise identification and characterization of molecules are paramount. This guide provides a comparative analysis of the experimental spectral data for 1-propoxyhexane against a common alternative, di-n-propyl ether, and outlines the methodologies for acquiring such data. By cross-referencing experimental findings with established spectral databases, researchers can ensure the identity and purity of their compounds.

Physicochemical Properties

A foundational step in compound characterization is the determination of its basic physical and chemical properties. Below is a comparison of key properties for this compound and di-n-propyl ether.

PropertyThis compoundDi-n-propyl ether
CAS Number 53685-78-2[1][2][3]111-43-3[4][5]
Molecular Formula C₉H₂₀O[1][2][3]C₆H₁₄O[4][5]
Molecular Weight 144.25 g/mol [1][2]102.17 g/mol [4][5]
Boiling Point 165.4 °C at 760 mmHg[2][3]89-91 °C[6]
Density 0.786 g/cm³[2][3]0.7466 g/cm³ at 20 °C[6]
Flash Point 44.6 °C[2][3]Not Available
Refractive Index 1.41[2][3]Not Available

Spectral Data Comparison

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. This section compares the available spectral data for this compound and di-n-propyl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

This compound (GC-MS Data) [1]

Di-n-propyl ether (Electron Ionization MS Data) [5]

m/z Relative Intensity
43 100
31 72
45 59
41 32

| 59 | 23 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

This compound (Predicted ¹H and ¹³C NMR)

  • ¹H NMR: Protons on carbons adjacent to the ether oxygen are expected to appear in the 3.3-4.5 ppm range.[7][8] The remaining alkyl protons would appear at higher fields (further upfield).

  • ¹³C NMR: Carbon atoms bonded to the oxygen are deshielded and typically appear in the 50-80 ppm region.[7][8]

Di-n-propyl ether (¹H and ¹³C NMR Data)

  • ¹H NMR Chemical Shifts (ppm): [9]

    • 3.365 (t)

    • 1.59 (sextet)

    • 0.93 (t)

  • ¹³C NMR Chemical Shifts (ppm): [10]

    • 72.7

    • 23.3

    • 10.6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For ethers, the most characteristic absorption is the C-O stretching vibration.[8][11]

This compound (Predicted IR)

  • A strong C-O stretching band is expected in the 1050-1150 cm⁻¹ region.[12]

Di-n-propyl ether (FTIR Data) [4][6][13][14]

  • C-O Stretch: A strong absorption is observed around 1114 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample (e.g., this compound or di-n-propyl ether) in a suitable volatile solvent like dichloromethane (B109758) or methanol.

  • Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-WAX column). The column temperature is programmed to ramp from a lower temperature (e.g., 40°C) to a higher temperature (e.g., 240°C) to separate compounds based on their boiling points and interactions with the stationary phase.[15]

  • Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of about 0.7 mL.[16]

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[16]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a single scan may be sufficient for a concentrated sample, while ¹³C NMR typically requires multiple scans to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Spectrum: Record a background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) to subtract atmospheric and instrument absorptions.[17][18]

  • Sample Application:

    • Liquids (Neat): Place a drop of the liquid sample directly onto the ATR crystal or between two salt plates.[17]

    • Solids (KBr Pellet): Mix a small amount of solid sample with dry potassium bromide (KBr) and press it into a transparent pellet.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mandatory Visualizations

To aid in the understanding of the workflow and logical processes involved in spectral data cross-referencing, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Obtain/Synthesize This compound Preparation Prepare Samples for Spectroscopic Analysis Sample->Preparation Alternative Select Alternative (e.g., Di-n-propyl ether) Alternative->Preparation GCMS GC-MS Analysis Preparation->GCMS NMR NMR Analysis (¹H and ¹³C) Preparation->NMR FTIR FT-IR Analysis Preparation->FTIR ProcessData Process Raw Spectral Data GCMS->ProcessData NMR->ProcessData FTIR->ProcessData DB_Search Search Spectral Databases (e.g., NIST, PubChem) ProcessData->DB_Search Comparison Compare Experimental Data with Database Spectra DB_Search->Comparison Conclusion Confirm Structure & Purity Comparison->Conclusion

Caption: Experimental workflow for spectral analysis and database cross-referencing.

logical_relationship node_rect node_rect Start Compound to Analyze IsPure Is the sample pure? Start->IsPure Purify Purify Sample (e.g., Distillation, Chromatography) IsPure->Purify No AcquireSpectra Acquire MS, NMR, IR Spectra IsPure->AcquireSpectra Yes Purify->AcquireSpectra DataMatch Does experimental data match database spectra? AcquireSpectra->DataMatch StructureConfirmed Structure Confirmed DataMatch->StructureConfirmed Yes Reevaluate Re-evaluate Structure/ Consider Isomers or Impurities DataMatch->Reevaluate No Reevaluate->AcquireSpectra

References

A Comparative Guide to the Performance of 1-Propoxyhexane in SN1 and SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nucleophilic substitution reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The efficacy of a given substrate in these reactions is dictated by its structural and electronic properties, which determine its preference for either a unimolecular (SN1) or bimolecular (SN2) pathway. This guide provides a comprehensive comparison of the performance of 1-propoxyhexane, a primary ether, in SN1 and SN2 reactions, supported by established mechanistic principles and comparative data.

Executive Summary

This compound, as a primary ether, is a poor substrate for direct nucleophilic substitution reactions due to the instability of the alkoxide leaving group. However, under acidic conditions, the ether oxygen can be protonated, creating a viable leaving group in the form of an alcohol. In such acid-catalyzed reactions, This compound will overwhelmingly favor the SN2 pathway over the SN1 pathway. This preference is dictated by the significant steric accessibility of the primary carbon atoms and the extreme instability of the primary carbocation that would be required for an SN1 mechanism.

Mechanistic Overview: SN1 vs. SN2 Pathways

The operational mechanism in a nucleophilic substitution reaction is a function of several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate. It is favored by tertiary and secondary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents.[1]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1] It is favored by methyl and primary substrates with low steric hindrance, strong nucleophiles, and polar aprotic solvents.

Performance Analysis of this compound

The structure of this compound features a propyl group and a hexyl group connected by an oxygen atom. Both alkyl groups are primary. This structural feature is the primary determinant of its reactivity in substitution reactions.

SN2 Performance: The Favored Pathway

Under acidic conditions, which are necessary to activate the ether, this compound is an excellent candidate for the SN2 reaction. The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HBr or HI), which converts the poor alkoxide leaving group into a much better alcohol leaving group.[2][3][4][5]

Following protonation, a nucleophile (typically the conjugate base of the acid, such as Br⁻ or I⁻) will attack one of the two primary carbons in a backside attack. This concerted step leads to the cleavage of a C-O bond and the formation of a new C-Nu bond, resulting in an alcohol and an alkyl halide. Due to the minimal steric hindrance around the primary carbons of both the propyl and hexyl groups, the SN2 transition state is readily accessible.

SN1 Performance: A Highly Disfavored Pathway

The SN1 mechanism is extremely unlikely for this compound. The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[1] In the case of this compound, this would necessitate the formation of either a primary propyl or a primary hexyl carbocation. Primary carbocations are highly unstable and their formation is energetically prohibitive.[1] Consequently, the activation energy for an SN1 reaction involving this compound is exceedingly high, rendering this pathway kinetically unfavorable.

Comparative Data

SubstrateSubstrate TypePredominant MechanismRelative SN1 RateRelative SN2 Rate
This compound (acid-catalyzed) Primary Ether SN2 Extremely Low High
2-BromopropaneSecondary Alkyl HalideSN1/SN2 CompetitionModerateModerate
tert-Butyl BromideTertiary Alkyl HalideSN1HighExtremely Low
Methyl BromideMethyl HalideSN2Extremely LowVery High

Experimental Protocols

Detailed methodologies for conducting acid-catalyzed ether cleavage, which proceeds via an SN2 mechanism for primary ethers, are provided below.

General Protocol for Acid-Catalyzed Cleavage of this compound (SN2)

Objective: To cleave this compound into an alcohol and an alkyl halide via an SN2 mechanism.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48%) or Hydroiodic Acid (57%)

  • Anhydrous Sodium Sulfate

  • Diethyl ether (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and a molar excess (typically 2-3 equivalents) of concentrated hydrobromic or hydroiodic acid.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with deionized water.

  • Extract the organic products with diethyl ether (2 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture (an alcohol and an alkyl halide).

  • The products can be purified by fractional distillation.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the SN1 and SN2 reactions as they pertain to this compound.

SN2_Mechanism cluster_reactants Reactants Propoxyhexane This compound Protonation Protonation of Ether Oxygen Propoxyhexane->Protonation HBr HBr HBr->Protonation Protonated_Ether Protonated this compound Protonation->Protonated_Ether Transition_State SN2 Transition State (Backside Attack by Br⁻) Protonated_Ether->Transition_State Br⁻ Attack Products Products: 1-Bromopropane + Hexan-1-ol OR 1-Bromohexane + Propan-1-ol Transition_State->Products

Caption: SN2 Mechanism for the Acid-Catalyzed Cleavage of this compound.

SN1_Mechanism_Disfavored cluster_reactants Reactants Propoxyhexane This compound Protonation Protonation of Ether Oxygen Propoxyhexane->Protonation HBr HBr HBr->Protonation Protonated_Ether Protonated this compound Protonation->Protonated_Ether Carbocation_Formation Formation of Primary Carbocation (Highly Unstable) Protonated_Ether->Carbocation_Formation Disfavored Highly Disfavored Pathway

Caption: The Highly Disfavored SN1 Pathway for this compound.

Experimental_Workflow Start Start: this compound + Acid Reflux Heat to Reflux Start->Reflux Cool Cool to Room Temperature Reflux->Cool Extraction Aqueous Workup & Extraction Cool->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Products Isolated Products Purification->Products

Caption: General Experimental Workflow for Ether Cleavage.

Conclusion

References

Unveiling the Potential of 1-Propoxyhexane: A Comparative Guide to its Physical Properties and Solvent Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical step that can significantly influence experimental outcomes. This guide provides a comprehensive comparison of the physical properties and solvent behavior of 1-propoxyhexane against other commonly used laboratory solvents. By presenting objective data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding solvent selection.

This compound, also known as hexyl propyl ether, is a colorless liquid ether that is gaining attention for its versatile solvent properties.[1] Its unique combination of a moderate boiling point, low polarity, and chemical stability makes it a promising alternative to traditional solvents in various applications, including organic synthesis, extraction, and purification of biological molecules.[1]

Comparative Analysis of Physical Properties

The physical properties of a solvent are fundamental to its behavior and suitability for specific applications. The following table summarizes the key physical properties of this compound in comparison to other common laboratory solvents.

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Hexanen-Butyl Ether (1-Butoxybutane)
Molecular Formula C₉H₂₀O[2]C₄H₁₀O[3]C₄H₈O[4][5]C₆H₁₄[6][7]C₈H₁₈O[8]
Molecular Weight ( g/mol ) 144.25[2]74.12[3]72.11[4][9]86.18[6][10]130.23[8]
Boiling Point (°C) 165.4[11]34.6[12][13]66[4][14][15]68.73[10]142-143[16][17]
Density (g/mL at 20°C) ~0.7860.7134[13]0.8892[4]0.6606 (at 25°C)[10]0.769[16]
Flash Point (°C) 44.6[11]-45-20[14]-22[10]25[17]

Solvent Behavior and Miscibility

A solvent's effectiveness is largely determined by its ability to dissolve a range of solutes and its miscibility with other liquids. The following table provides a comparative overview of the solvent characteristics of this compound and its alternatives.

Solvent BehaviorThis compoundDiethyl EtherTetrahydrofuran (THF)Hexanen-Butyl Ether (1-Butoxybutane)
General Description A moderately polar aprotic solvent with good stability.[1]A common, volatile, non-polar solvent.[18]A polar aprotic solvent, miscible with water.[4][5][9]A non-polar solvent, widely used for extraction of non-polar compounds.[7][19][20]A moderately polar aprotic solvent with low water solubility.[8][21][22]
Solubility in Water Sparingly soluble6.05 g/100 mL (at 25°C)[18][23]Miscible[4][5][24][25]9.5 mg/L (insoluble)[7]Insoluble[8][16][17][21][22]
Common Applications Organic synthesis, extraction and purification of biological molecules, coatings, and adhesives.[1]Grignard reactions, liquid-liquid extraction.[18]Solvent for a wide range of polar and nonpolar compounds, polymer chemistry, Grignard reactions.[5]Extraction of oils and greases, chromatography, reaction medium for strong bases.[7]Solvent for organic reactions.[21][22]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a multi-faceted process that involves considering the properties of the solute, the desired reaction or process conditions, and safety aspects. The following diagram illustrates a logical workflow for solvent selection, incorporating this compound as a potential candidate.

SolventSelection Solvent Selection Workflow A Define Solute Properties (Polarity, Functional Groups) C Initial Solvent Screening ('Like Dissolves Like') A->C B Define Process Requirements (Temperature, Reaction Type, Extraction) B->C D Consider Non-Polar Solvents (e.g., Hexane) C->D Non-Polar Solute E Consider Polar Aprotic Solvents C->E Polar Solute F Consider Polar Protic Solvents (e.g., Water, Alcohols) C->F Polar Solute, Protic Required J Conduct Solubility Tests (Experimental Verification) D->J G Evaluate this compound (Moderate Polarity, High Boiling Point) E->G H Evaluate Diethyl Ether (Low Boiling Point, Volatile) E->H I Evaluate THF (Water Miscible, Good Solvency) E->I F->J G->J H->J I->J K Assess Safety & Environmental Factors (Toxicity, Flammability, Disposal) J->K L Final Solvent Selection K->L

Caption: A logical workflow for selecting an appropriate solvent.

Experimental Protocol: Determination of Solubility

This protocol outlines a general procedure for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the approximate solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • Solid compound (solute)

  • Solvent of interest (e.g., this compound)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Water bath or heating block (for temperature control)

  • Pipettes and graduated cylinders

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh a known amount of the solid compound and add it to a vial containing a measured volume of the solvent. Start with an excess of the solid to ensure a saturated solution is formed.

    • Seal the vial and agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) at a constant temperature. This allows the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the mixture to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

  • Quantification of Dissolved Solute:

    • Transfer the filtered supernatant to a pre-weighed container.

    • Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved solid is obtained.

    • Weigh the container with the dried solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood, especially when using volatile solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment to be aware of any specific hazards.

References

A Comparative Guide to Byproduct Formation When Using 1-Propoxyhexane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and the profile of byproducts. 1-Propoxyhexane, a linear ether, presents itself as a potential alternative to more conventional ether solvents. This guide provides a comparative analysis of the potential reaction byproducts when using this compound, drawing objective comparisons with commonly used alternatives such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). The information presented herein is supported by available experimental data for analogous ether solvents, providing a predictive framework for the performance of this compound.

Executive Summary

Ethereal solvents are indispensable in a variety of organic transformations, most notably in reactions involving organometallic reagents like Grignard reagents. Their ability to solvate and stabilize reactive intermediates is key to their utility. However, they are not entirely inert and can participate in side reactions, leading to the formation of undesirable byproducts. This guide focuses on three primary categories of byproduct formation:

  • Peroxide Formation: A common issue with many ethers upon storage and exposure to air.

  • Byproducts in Grignard Reactions: Including Wurtz coupling products, enolization byproducts, and reduction byproducts.

  • Byproducts from Solvent Cleavage: Resulting from reactions under strongly acidic conditions.

Due to a notable lack of specific experimental data for this compound in the public domain, this guide extrapolates potential byproduct profiles based on the known reactivity of other linear and cyclic ethers. Researchers are strongly encouraged to perform their own analytical validation when considering this compound for a new process.

Comparison of Physicochemical Properties

The physical and chemical properties of a solvent are fundamental to its behavior in a reaction. The following table summarizes key properties of this compound and its alternatives.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 53685-78-2[1]109-99-996-47-95614-37-9
Molecular Formula C₉H₂₀O[1]C₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 144.25[1]72.1186.13100.16
Boiling Point (°C) 165.4 [8]6680106
Density (g/cm³ at 20°C) ~0.786 [8]0.8890.8540.860
Water Solubility LowMiscibleLowLow (1.1 g/100 g at 23°C)[2]

Analysis of Potential Reaction Byproducts

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to oxygen, a process often accelerated by light.[3] The propensity for peroxide formation is a critical safety consideration. While specific quantitative data for this compound is scarce, its structure as a simple ether suggests it is susceptible.

Comparison of Peroxide Formation Tendency:

SolventPeroxide Formation TendencyNotes
This compound Expected to be similar to other linear ethers.Regular testing for peroxides is crucial.
Tetrahydrofuran (THF) HighProne to forming explosive peroxides upon storage.[3]
2-Methyltetrahydrofuran (2-MeTHF) Lower than THFThe methyl group is thought to slightly reduce the rate of peroxide formation.
Cyclopentyl Methyl Ether (CPME) LowExhibits greater stability against peroxide formation compared to THF.[4]

Experimental Protocol: Determination of Peroxide Value

A common method for quantifying peroxides is through iodometric titration.

Reagents:

  • Glacial acetic acid

  • Chloroform (or other suitable solvent)

  • Saturated potassium iodide (KI) solution

  • 0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

Procedure:

  • Accurately weigh approximately 5 g of the solvent into a 250-mL flask.

  • Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform.

  • Add 0.5 mL of saturated KI solution.

  • Allow the mixture to stand for 1 minute with occasional shaking.

  • Add 30 mL of water and titrate with 0.01 M Na₂S₂O₃ solution until the yellow color almost disappears.

  • Add 0.5 mL of starch solution and continue the titration until the blue color disappears.

  • Perform a blank titration without the sample.

Calculation: Peroxide Value (meq/kg) = ( (V_sample - V_blank) * M_Na2S2O3 * 1000 ) / m_sample

Where:

  • V_sample is the volume of Na₂S₂O₃ solution used for the sample.

  • V_blank is the volume of Na₂S₂O₃ solution used for the blank.

  • M_Na2S2O3 is the molarity of the Na₂S₂O₃ solution.

  • m_sample is the mass of the solvent in grams.

Byproducts in Grignard Reactions

Grignard reactions are a cornerstone of organic synthesis for C-C bond formation, and ethereal solvents are critical for their success. However, the solvent can also be a source of byproducts.

Wurtz Coupling Byproducts

A common side reaction is the coupling of the Grignard reagent with the unreacted alkyl/aryl halide, known as a Wurtz or Wurtz-Fittig reaction.[5][6][7] The choice of solvent can significantly impact the extent of this byproduct formation. Greener solvents like 2-MeTHF have shown to suppress Wurtz coupling compared to THF in certain reactions.[8]

Comparative Performance in Suppressing Wurtz Coupling (Benzylmagnesium Bromide with 2-Butanone):

SolventProduct Yield (%)Wurtz Byproduct Yield (%)
This compound Data not availableData not available
Tetrahydrofuran (THF) 6530
2-Methyltetrahydrofuran (2-MeTHF) 7520
Cyclopentyl Methyl Ether (CPME) 7223

Data extrapolated from a comparative study on similar ether solvents.[8]

Enolization Byproducts

When the Grignard reagent is also a strong base and the substrate has acidic α-protons (e.g., ketones), enolization can compete with the desired nucleophilic addition, leading to the formation of enolates and reducing the yield of the desired alcohol. The basicity of the Grignard reagent and the reaction temperature are key factors. While the solvent's role is primarily to solvate the Grignard reagent, its polarity and coordinating ability can influence the reagent's aggregation and effective basicity.

Reduction Byproducts

If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl group. This results in the formation of an alcohol corresponding to the reduction of the carbonyl compound and an alkene derived from the Grignard reagent. The steric hindrance of both the Grignard reagent and the substrate influences the extent of this side reaction.

Byproducts from Solvent Cleavage

Ethers can be cleaved by strong acids, such as HBr or HI, at elevated temperatures.[3] For an unsymmetrical ether like this compound, cleavage can theoretically yield two sets of alcohol and alkyl halide products.

Potential Cleavage Products of this compound:

  • 1-Propanol and 1-Hexyl halide

  • 1-Hexanol and 1-Propyl halide

The regioselectivity of the cleavage depends on the nature of the alkyl groups and the reaction mechanism (SN1 or SN2).

Experimental Workflows and Signaling Pathways

Diagram of Potential Byproduct Pathways in a Grignard Reaction

Byproduct_Pathways Grignard Reagent (RMgX) Grignard Reagent (RMgX) Desired Product (Alcohol) Desired Product (Alcohol) Grignard Reagent (RMgX)->Desired Product (Alcohol) Nucleophilic Addition Wurtz Coupling Byproduct (R-R') Wurtz Coupling Byproduct (R-R') Grignard Reagent (RMgX)->Wurtz Coupling Byproduct (R-R') Reaction with R'X Alkyl Halide (R'X) Alkyl Halide (R'X) Alkyl Halide (R'X)->Wurtz Coupling Byproduct (R-R') Reaction with RMgX Carbonyl Compound Carbonyl Compound Carbonyl Compound->Desired Product (Alcohol) Nucleophilic Attack Enolization Byproduct Enolization Byproduct Carbonyl Compound->Enolization Byproduct Deprotonation Reduction Byproduct Reduction Byproduct Carbonyl Compound->Reduction Byproduct Hydride Transfer This compound This compound Peroxide Byproducts Peroxide Byproducts This compound->Peroxide Byproducts Oxidation (O2)

Caption: Potential reaction pathways leading to desired product and byproducts in a Grignard reaction using this compound as a solvent.

Experimental Workflow for Solvent Comparison in a Grignard Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Grignard Reaction cluster_analysis Analysis Dry Glassware Dry Glassware Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Dry Glassware->Inert Atmosphere (N2/Ar) Magnesium Turnings Magnesium Turnings Inert Atmosphere (N2/Ar)->Magnesium Turnings Add Solvent (e.g., this compound) Add Solvent (e.g., this compound) Magnesium Turnings->Add Solvent (e.g., this compound) Add Alkyl Halide Add Alkyl Halide Add Solvent (e.g., this compound)->Add Alkyl Halide Add Carbonyl Compound Add Carbonyl Compound Add Alkyl Halide->Add Carbonyl Compound Reaction Quench (e.g., NH4Cl) Reaction Quench (e.g., NH4Cl) Add Carbonyl Compound->Reaction Quench (e.g., NH4Cl) Workup & Extraction Workup & Extraction Reaction Quench (e.g., NH4Cl)->Workup & Extraction GC-MS Analysis GC-MS Analysis Workup & Extraction->GC-MS Analysis NMR Analysis NMR Analysis Workup & Extraction->NMR Analysis Quantification of Products & Byproducts Quantification of Products & Byproducts GC-MS Analysis->Quantification of Products & Byproducts NMR Analysis->Quantification of Products & Byproducts

Caption: A generalized experimental workflow for comparing the performance of different ether solvents in a Grignard reaction.

Conclusion and Recommendations

While this compound offers a higher boiling point and lower water solubility compared to THF, making it potentially advantageous in certain process conditions, the lack of specific data on its byproduct profile necessitates caution. Based on the behavior of analogous ethers, the following recommendations are provided:

  • Peroxide Prevention: As with all ethers, this compound should be stored under an inert atmosphere, protected from light, and tested regularly for peroxides, especially before distillation.

  • Minimizing Grignard Byproducts: To reduce Wurtz coupling, slow addition of the alkyl halide and maintaining a moderate reaction temperature are advisable. The choice of a less reactive halide (e.g., chloride over bromide) can also be beneficial.

  • Alternative Solvents: For processes where byproduct formation is a significant concern, "greener" alternatives like 2-MeTHF and CPME have demonstrated superior performance in reducing Wurtz coupling and offer better safety profiles regarding peroxide formation.[4][8]

Ultimately, the selection of this compound as a solvent should be based on a thorough experimental evaluation for the specific application, with careful analysis of the resulting product and byproduct profiles. This guide serves as a foundational resource to inform such investigations.

References

Safety Operating Guide

Proper Disposal of 1-Propoxyhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential procedures for the safe handling and proper disposal of 1-propoxyhexane (CAS No. 53685-78-2). Adherence to these guidelines is critical to ensure personnel safety, environmental compliance, and the integrity of research operations. As a flammable liquid, this compound requires specific disposal protocols to mitigate risks of fire and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition such as open flames, hot plates, or spark-producing equipment. All personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

Hazardous Waste Classification

This compound is classified as a hazardous waste due to its ignitability. Its flashpoint of 44.6°C is below the 60°C (140°F) threshold for ignitable liquids as defined by the U.S. Environmental Protection Agency (EPA). Therefore, it must be managed as a D001 hazardous waste.[1][2]

PropertyValueSource
CAS Number 53685-78-2[3][4][5]
Molecular Formula C₉H₂₀O[3][4][5][6]
Flash Point 44.6°C[4][7]
EPA Hazardous Waste Code D001 (Ignitable)[1][2]

Experimental Protocol: Flashpoint Determination

The classification of this compound as an ignitable hazardous waste is based on the experimental determination of its flashpoint. The standard method for this determination is the Pensky-Martens Closed-Cup Test (ASTM D93) .

Methodology:

  • A sample of the this compound is placed in a test cup of a Pensky-Martens closed-cup tester.

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flashpoint is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and sealable waste container made of a material compatible with ethers, such as glass or high-density polyethylene (B3416737) (HDPE). The original container can be reused if it is in good condition and properly relabeled.

  • Waste Segregation: Collect this compound waste separately from other waste streams. Do not mix with incompatible materials such as strong oxidizing agents. It should be segregated as a non-halogenated organic solvent.

2. Labeling:

  • As soon as the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" .

  • The label must also include the full chemical name ("this compound"), its CAS number (53685-78-2), and the hazard characteristic ("Ignitable").

3. Storage (Satellite Accumulation Area):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible chemicals.

  • Ensure the container is kept closed at all times except when adding waste.

4. Arranging for Disposal:

  • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.

  • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Do not dispose of this compound down the drain or in regular trash.

5. Spill and Contamination Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.